Fti 276

Catalog No.
S548235
CAS No.
170006-72-1
M.F
C21H27N3O3S2
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fti 276

CAS Number

170006-72-1

Product Name

Fti 276

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

ZIXDDEATQSBHHL-BEFAXECRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

FTI276; FTI-276; FTI 276.

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

The exact mass of the compound (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid is 433.14938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of methionine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: How FTI-276 Works

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 works by impersonating the natural substrate of FTase, thereby blocking the addition of a farnesyl lipid group to proteins that require this modification for function.

The following diagram illustrates the Ras processing pathway and the point of inhibition by FTI-276:

G RasProtein Inactive Cytosolic Ras Protein (CAAX motif) PrenylatedRas Farnesylated Ras RasProtein->PrenylatedRas Step 1: Farnesylation FTase Farnesyltransferase (FTase) FTase->PrenylatedRas Catalyzes FPP Farnesyl Pyrophosphate (FPP) FPP->PrenylatedRas Provides lipid group FTI276 FTI-276 Inhibitor FTI276->FTase Inhibits MatureRas Mature, Membrane-Associated Active Ras PrenylatedRas->MatureRas Further Processing (Proteolysis, Methylation)

FTI-276 inhibits farnesyltransferase, blocking Ras protein maturation.

  • Disrupts Oncogenic Signaling: By preventing Ras farnesylation, FTI-276 inhibits the maturation of Ras into its active, membrane-bound form. This disrupts the downstream activation of crucial signaling pathways like Raf-MEK-ERK and PI3K-Akt-mTOR, which drive cancer cell proliferation and survival [1] [2].
  • Targets Multiple Proteins: While Ras is a key target, FTase has other substrates, including RhoB, Rheb, and nuclear lamins. The effects of FTI-276 may therefore extend beyond Ras inhibition [1] [2].

Key Experimental Data & Protocols

FTI-276 is a well-established tool in research. The table below summarizes key experimental findings and conditions from the literature:

Experimental Context Reported Activity (IC₅₀) Cell-based / In vivo Activity Key Findings Source
In vitro enzyme assay 500 pM (0.0005 µM) Not applicable Exceptional potency against purified FTase enzyme. [3]
In vitro enzyme assay 0.4 nM The corresponding carboxylic acid showed 350 nM potency in whole cells. Demonstrated high potency and successful translation to cellular activity. [4]
Positive control in imaging Used at 2 µM Effective in cultured cells (HGPS cell line). Successfully induced prelamin A accumulation and restored nuclear shape abnormalities. [5]
VSMC proliferation assay Used at 10 µM Inhibited Angiotensin II-induced vascular smooth muscle cell proliferation. Showcased application in cardiovascular disease research. [5]
Example Experimental Protocol: Quantifying Prelamin A and Nuclear Abnormalities

This protocol is commonly used to validate FTI activity, as inhibition of FTase prevents the maturation of prelamin A to lamin A, leading to its accumulation.

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cell lines (e.g., wild-type and HGPS fibroblasts).
  • Plating: Culture cells in glass-bottom dishes for 24 hours.
  • Treatment: Treat cells with FTI-276 at 2 µM for a specified period (e.g., 24 hours). A DMSO vehicle serves as a negative control [5].

2. Cell Fixation and Staining

  • Fixation: Fix cells with 4% paraformaldehyde.
  • Permeabilization: Permeabilize cells with 0.4% Triton X-100.
  • Blocking: Block non-specific sites with PBS containing 2% bovine serum albumin (BSA).
  • Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies:
    • Anti-prelamin A (e.g., mouse monoclonal, 1:400 dilution)
    • Optional: Other nuclear markers like anti-LAP2β (1:100) or DNA damage markers like anti-γH2AX (1:800).
  • Secondary Staining: Incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000).
  • DNA Stain: Perform a final stain with DAPI (1:500) for 15 minutes to visualize nuclei [5].

3. Imaging and Quantification

  • Imaging: Acquire images using a fluorescence or confocal microscope.
  • Quantitative Analysis:
    • Measure prelamin A staining intensity per nucleus using image analysis software.
    • Manually count the frequency of misshapen nuclei (e.g., blebbing or lobulation) [5].

Significance and Research Context

  • A Tool for Understanding Prenylation: FTI-276 has been instrumental as a pharmacological tool to dissect the role of farnesylated proteins in various cellular processes, from cancer signaling to nuclear structure [2].
  • Clinical Relevance and Limitations: The development of FTIs like FTI-276 was initially driven by the goal of targeting oncogenic Ras. While FTIs showed preclinical promise, their clinical efficacy in common cancers was limited. This was largely because K-Ras and N-Ras, the most frequently mutated Ras isoforms in cancer, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is blocked, allowing them to remain functional [1] [2] [3].
  • Ongoing Therapeutic Potential: Despite this, FTIs have found therapeutic niches. For example, the FTI lonafarnib is approved for treating Hutchinson-Gilford Progeria Syndrome (HGPS) and is investigated for chronic hepatitis D virus (HDV) infection [1] [6] [3]. Furthermore, cancers driven by H-Ras mutations, which are less susceptible to alternative prenylation, may still be vulnerable to FTIs [1].

References

FTI-276 Ras CAAX peptidomimetic explanation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity and Key Properties

FTI-276 is a synthetic organic compound designed to mimic the C-terminal CAAX motif of Ras proteins (Cys-Val-Ile-Met), which is the recognition site for farnesyltransferase (FTase) [1] [2] [3]. Its prodrug, FTI-277, is a methyl ester derivative created to improve cell permeability [1] [2].

The table below summarizes the core biochemical characteristics of FTI-276:

Property Description
Mechanism of Action Inhibits farnesyltransferase (FTase), blocking the farnesylation of Ras proteins [1] [3].
Primary In Vitro IC₅₀ 500 pM (against FTase) [1] [3].
Selectivity Highly selective for FTase over Geranylgeranyltransferase-I (GGTase-I) (IC₅₀ = 50 nM) [1] [3].
Cell Permeability Not cell-permeable; requires conversion to the methyl ester prodrug FTI-277 for cellular studies [1] [3].
Competition Does not compete with ATP [3].
Reversibility Binds irreversibly [3].
Physical Form White, hygroscopic solid, supplied as a trifluoroacetate salt [3].
Solubility Soluble in DMSO (25 mg/mL) [3].

Mechanism of Action and Experimental Evidence

FTI-276 exerts its effects by selectively inhibiting the farnesylation of Ras proteins, which is a critical post-translational modification step. The diagram below illustrates how FTI-276 disrupts the oncogenic Ras signaling pathway.

G NormalRas Normal Ras Signal FTase Farnesyltransferase (FTase) NormalRas->FTase FTI FTI-276 FTI->FTase Inhibits CytoplasmicAcc Accumulation of Non-farnesylated Ras FTI->CytoplasmicAcc Induces Prenylation Ras Prenylation FTase->Prenylation MembraneLocal Ras Membrane Localization Prenylation->MembraneLocal RafActivation Raf Activation MembraneLocal->RafActivation SignalOn Signal Transduction: ON RafActivation->SignalOn InactiveRas Oncogenic H-Ras InactiveRas->CytoplasmicAcc InactiveComplex Cytoplasmic Ras-Raf Complex CytoplasmicAcc->InactiveComplex MAPKOff MAPK Activation: OFF InactiveComplex->MAPKOff

FTI-276 inhibits Ras farnesylation, leading to inactive cytoplasmic Ras-Raf complexes and blocked downstream signaling.

Treatment with FTI-277 (the prodrug of FTI-276) in H-Ras-transformed NIH 3T3 cells led to several key outcomes [1]:

  • Blocked Membrane Recruitment: Prevented H-Ras and c-Raf-1 from localizing to the plasma membrane.
  • Cytoplasmic Accumulation: Induced the buildup of non-farnesylated, inactive H-Ras in the cytoplasm.
  • Inactive Complex Formation: The cytoplasmic Ras was able to bind Raf, but these complexes were inactive and unable to initiate signaling.
  • Suppressed MAPK Signaling: Blocked the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream effector.

This mechanism was highly selective for farnesylated Ras (H-Ras), as it did not affect signaling by a geranylgeranylated Ras variant (H-RasGG) or in Raf-transformed cells [1].

Efficacy in Disease Models

FTI-276 has shown therapeutic efficacy in preclinical cancer models, demonstrating its potential as an anti-tumor agent.

Model / Context Observed Effect Key Findings

| In Vivo: A/J Mouse Lung Adenoma Model [4] | Chemotherapeutic efficacy against established primary lung tumors. | - 60% reduction in tumor multiplicity.

  • 42% reduction in tumor incidence.
  • ~58% reduction in tumor volume. | | In Vivo: Nude Mouse Xenograft Model [3] | Blocked growth of human lung carcinoma expressing oncogenic K-Ras. | Selectively blocked tumor growth. | | Viral Infection (RSV Fusion) [5] | Highlighted FTI-independent antiviral mechanisms of related FTI Lonafarnib. | Demonstrated that some FTIs can have effects beyond Ras/prenylation pathways. |

Detailed Experimental Protocols

To help you apply these findings in a research setting, here are summaries of key experimental methodologies from the literature.

Protocol: Assessing Efficacy in a Lung Adenoma Mouse Model [4]

This protocol details the in vivo use of FTI-276 to treat chemically-induced lung tumors.

  • Animal Model: 4-week-old A/J mice.
  • Tumor Initiation: A single dose of 100 mg/kg of the carcinogen NNK.
  • Treatment Schedule: After an 18-week monitoring period, mice were treated for 30 days.
  • Drug Delivery: FTI-276 was administered via a time-release pellet implanted subcutaneously, designed to deliver a daily dose of 50 mg/kg.
  • Pharmacokinetics: This delivery method achieved a steady average serum level of 1.68 µg/mL for 30 days.
  • Endpoint Analysis: Tumor multiplicity (number per mouse), incidence (number of mice with tumors), and volume were measured.
Protocol: Analyzing Ras Signaling Blockade in Cultured Cells [1]

This method outlines how to confirm the specific inhibition of Ras signaling by FTI-277 in cells.

  • Cell Line: NIH 3T3 cells transformed with oncogenic H-Ras (H-RasF).
  • Treatment: Cells are treated with FTI-277 (IC₅₀ of ~100 nM for H-Ras processing in whole cells).
  • Key Readouts:
    • Ras Localization: Use immunofluorescence or cell fractionation to demonstrate the loss of Ras from the plasma membrane and its accumulation in the cytoplasm.
    • Raf Activation: Assess c-Raf-1 membrane localization and kinase activity.
    • MAPK Activation: Measure phosphorylation levels of MAPK proteins (e.g., ERK1/2) via western blot to show pathway inhibition.
  • Critical Controls: Include cells transformed with a geranylgeranylated Ras variant (H-RasGG) or with oncogenic Raf to confirm the effect is specific to farnesylated Ras signaling.

Research Considerations and Current Context

  • KRAS Inhibition Challenge: While effective against H-Ras, higher concentrations of FTI-277 were needed to inhibit oncogenic K-Ras4B processing and MAPK activation [1]. Alternative prenylation by GGTase-I can sometimes rescue NRas and KRas localization, limiting the efficacy of FTIs [6].
  • Contemporary Relevance: Research on CAAX peptides and FTIs remains active, with recent studies exploring cell-permeable CaaX peptides as versatile tools to study prenylation and as potential novel inhibitors [6]. The successful development of direct KRAS(G12C) inhibitors has shifted some focus, but indirect targeting via prenylation is still a valid area of investigation [6].

References

discovery and development of FTI-276

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Mechanism

FTI-276 mimics the C-terminal CAAX motif of Ras proteins, serving as a highly potent and selective alternative substrate inhibitor of farnesyltransferase (FTase) [1] [2] [3]. This enzyme is responsible for the farnesylation of Ras and other proteins.

Property Specification
Molecular Weight 433.59 g/mol [4]
Chemical Formula C~21~H~27~N~3~O~3~S~2~ [4]
CAS Registry No. 170006-72-1 [4] [5]
Solubility 25 mg/mL in DMSO [2]
Physical Form White to off-white solid (supplied as trifluoroacetate salt) [2]
Storage -20°C, desiccated [2]
Pharmacological Target & Potency
Primary Target: Farnesyltransferase (FTase) [2] [4] [5]
IC~50~ vs. Human FTase: 0.5 - 0.9 nM [4]
Selectivity: Inhibits geranylgeranyltransferase I (GGTase I) at much higher concentrations (IC~50~ = 50 nM) [2]
Mechanism: Competes with the CAAX protein substrate, not ATP [2]. Action is considered irreversible [2].

The following diagram illustrates the core mechanism by which FTI-276 disrupts oncogenic Ras signaling.

fti_mechanism RasSynthesis Ras Protein Synthesis FTaseActivity FTase-Mediated Farnesylation RasSynthesis->FTaseActivity MembraneLocalization Ras Membrane Localization FTaseActivity->MembraneLocalization OncogenicSignaling Oncogenic Signaling & Tumor Growth MembraneLocalization->OncogenicSignaling FTI276 FTI-276 Intervention FTI276->FTaseActivity Inhibits

FTI-276 inhibits Ras farnesylation and subsequent oncogenic signaling.

Key Experimental Evidence

Research has demonstrated the efficacy of FTI-276 in various disease models, from cancer to neurological research.

Oncology Research

FTI-276 has shown significant efficacy in preclinical cancer models, particularly those driven by Ras mutations.

Study Model / System Key Findings Reference
Human Lung Carcinoma (Xenograft) Selectively blocked growth of tumors with K-Ras mutation and p53 deletion; no effect on tumors without Ras mutations. [3]
A/J Mouse Lung Adenomas 60% reduction in tumor multiplicity, 58% reduction in tumor volume after 30-day treatment. [1]
NIH 3T3 Cells (ras-transformed) Inhibited oncogenic signaling and tumor growth at 20 µM. [2] [3]
Human Tumor Xenografts (A-549, Calu-1) FTI-276 alone sufficient for ~80% tumor growth inhibition, despite K-Ras prenylation resistance. [6]

A key finding in oncology is that while inhibiting the prenylation of oncogenic K-Ras requires a combination of both FTI and GGTI, FTI-276 alone is sufficient to suppress human tumor growth in vivo, suggesting its effects extend beyond Ras [6].

Neuroscience Research

In a model of alcohol abuse, administration of FTI-276 to binge-drinking rats resulted in a significant reduction in alcohol consumption and alcohol-seeking behavior. Critically, this effect was specific to alcohol, as consumption of other liquids was unaffected [7].

Hematology & Immunology Research

In the context of B-cell tumors, research using other FTIs (like L-744,832) found they can upregulate CD20 expression on cancer cells. This suggests that combining FTI-276 with anti-CD20 monoclonal antibodies (e.g., rituximab) could be a promising strategy to enhance cancer cell killing [8].

Experimental Considerations

If you are planning experiments with FTI-276, please note the following technical aspects.

  • Form and Stability: The free acid form of FTI-276 is prone to instability. It is often advised to use the more stable trifluoroacetate (TFA) salt form (FTI-276 TFA), which retains the same biological activity [4].
  • Prodrug for Cellular Studies: For cell-based assays, the methyl ester prodrug FTI-277 is commonly used. It is cell-permeable and designed to overcome potential thiol-based toxicity [5].
  • Solution Preparation: Stock solutions are typically prepared in DMSO at concentrations around 25 mg/mL. Following reconstitution, it is recommended to aliquot and freeze the solutions (e.g., at -70°C), where they are stable for up to one week [2].

Research Implications and Future Directions

The development of FTI-276 established the "proof of concept" that targeting Ras farnesylation is a viable anti-tumor strategy [3]. However, subsequent research revealed limitations, such as alternative prenylation of K-Ras by GGTase-I, which can confer resistance [6]. This insight has driven the field forward, leading to new strategies like the development of cell-permeable CaaX peptides as more sophisticated tools to study and manipulate prenylation [9].

References

role of FTI-276 in inhibiting Ras protein farnesylation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How FTI-276 Inhibits Ras

FTI-276 works by impersonming the C-terminal CAAX motif (where C=cysteine, A=aliphatic amino acid, X=any amino acid) of Ras proteins, which is the exact sequence recognized by FTase [1] [2]. The diagram below illustrates the critical role of farnesylation in Ras activation and the point of inhibition by FTI-276.

G Ras Activation and FTI-276 Inhibition RasInactive Inactive Ras (GDP-bound) RasFarnesylated Farnesylated Ras RasInactive->RasFarnesylated FTase Catalyzes Farnesylation FTase Farnesyltransferase (FTase) FTase->RasFarnesylated  Enzyme FPP Farnesyl Pyrophosphate (FPP) FPP->RasFarnesylated  Substrate SubsequentSteps Further Processing (Proteolysis, Methylation) RasFarnesylated->SubsequentSteps RasActive Active Ras (GTP-bound) (At Plasma Membrane) SubsequentSteps->RasActive FTI276 FTI-276 FTI276->FTase  Inhibits

FTI-276 inhibits FTase to prevent Ras farnesylation and subsequent activation.

Key Experimental Evidence & Protocols

The efficacy of FTI-276 has been demonstrated in both cell-based and animal models, particularly in targeting cancers with K-Ras mutations.

In Vivo Efficacy in Mouse Models

Key studies have shown that FTI-276 can significantly suppress tumor growth in mouse models:

Study Model Treatment Regimen Key Findings
Human lung carcinoma xenograft (K-Ras mutation, p53 deletion) in nude mice [2] Daily administration; dose-dependent [2] Selective, dose-dependent inhibition of tumor growth; correlated with inhibition of Ras processing in tumors.
NNK-induced lung adenomas in A/J mice [1] 50 mg/kg/day via time-release pellet for 30 days [1] 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume.

The A/J mouse study confirmed that most tumors harbored K-Ras codon 12 mutations, and FTI-276's efficacy was independent of altering these mutations, directly acting on the Ras processing pathway [1].

Experimental Protocol for In Vivo Efficacy Testing

The methodology from the mouse lung adenoma study provides a robust protocol [1]:

  • Tumor Induction: Initiate tumor growth in 4-week-old A/J mice with a single dose of the carcinogen NNK.
  • Treatment Phase: After allowing tumors to develop, implant time-release pellets designed to deliver FTI-276 systemically at 50 mg/kg body weight daily for 30 days.
  • Outcome Analysis:
    • Tumor Multiplicity: Count the total number of tumors across all lung lobes.
    • Tumor Incidence: Calculate the proportion of mice that develop tumors.
    • Tumor Volume: Measure the size of individual tumors.
    • Mutation Analysis: Sequence tumors to confirm the presence and type of K-Ras mutations.

FTI-276 in the Context of Other FTIs

FTI-276 is a research tool that helped validate FTase as a target. Several other FTIs were developed and advanced to clinical trials, though their overall success in oncology has been limited [3] [4] [5]. The table below compares FTI-276 with some clinical-stage FTIs.

Compound Name Chemical Class Key Clinical/Research Context
FTI-276 CAAX peptidomimetic Preclinical research compound; demonstrates high potency and selectivity [2] [5].
Tipifarnib (R115777) Non-peptidomimetic, heterocyclic Entered extensive cancer clinical trials (Phase III for AML); one of the most studied FTIs [3].
Lonafarnib (SCH66336) Non-peptidomimetic, tricyclic Tested in cancers; also shows efficacy for Hutchinson-Gilford Progeria Syndrome and Chronic Hepatitis D [3] [5].
BMS-214662 Non-peptidomimetic, heterocyclic Entered early-phase clinical trials for solid tumors and leukemias [3].

A key reason for the limited success of FTIs in cancer is that the commonly mutated K-Ras protein can be alternatively prenylated by another enzyme (geranylgeranyltransferase I, GGTase-I) when FTase is blocked, allowing it to remain functional [3] [5]. Therefore, FTI-276 and other FTIs are most effective against H-Ras-driven cancers, as H-Ras lacks this alternative prenylation pathway [3].

References

FTI-276 IC50 for farnesyltransferase vs geranylgeranyltransferase

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibitory Profile

The following table summarizes the core inhibitory data for FTI-276 from multiple sources:

Target Enzyme IC₅₀ (in vitro) Selectivity Ratio (vs. FTase) Source / Reference
Farnesyltransferase (FTase) 0.5 nM [1] [2]
Geranylgeranyltransferase I (GGTase I) 50 nM [1] [2] >100-fold selective [2]
Human FTase 0.5 nM [3] InvivoChem
Plasmodium falciparum FTase 0.9 nM [3] InvivoChem

This significant selectivity makes FTI-276 a valuable tool for discerning the biological roles of farnesylation versus geranylgeranylation.

Biological Mechanism & Experimental Evidence

FTI-276 is designed as a CAAX peptidomimetic, mimicking the C-terminal sequence of Ras proteins, which is the natural substrate for FTase [2]. By competitively inhibiting FTase, it disrupts the post-translational modification and membrane association of Ras proteins, which is critical for the function of oncogenic Ras.

Key experimental findings that validate its activity include:

  • In Cellulo Efficacy: FTI-276 effectively blocks the processing of oncogenic H-Ras in cells but requires much higher concentrations to inhibit the processing of the geranylgeranylated protein Rap1A [4].
  • Antitumor Activity: The inhibitor selectively blocked the growth of a human lung carcinoma expressing oncogenic K-Ras in nude mice, while it did not inhibit tumor growth of a human lung carcinoma without Ras mutations [1] [2]. It also inhibited oncogenic signaling and tumor growth in NIH 3T3 cells transformed with the ras oncogene [1].

The diagram below illustrates the core signaling pathway targeted by FTI-276 and the logical flow of its inhibitory action.

G Oncogenic_Ras Oncogenic Ras Signal FTase_Enzyme FTase Enzyme Oncogenic_Ras->FTase_Enzyme Substrate Ras_Prenylation Ras Protein Prenylation FTase_Enzyme->Ras_Prenylation Ras_Membrane_Association Ras Membrane Association Ras_Prenylation->Ras_Membrane_Association Cancer_Pathway Downstream Signaling & Cancer Progression Ras_Membrane_Association->Cancer_Pathway FTI_276 FTI-276 Inhibitor FTI_276->FTase_Enzyme Competitive Inhibition

FTI-276 inhibits Ras signaling by targeting FTase.

Key Experimental Protocols

The experimental data for FTI-276 were primarily generated through established biochemical and cellular assays.

  • In Vitro FTase/GGTase I Inhibition Assay [1] [2] [4]

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of FTI-276 against purified FTase and GGTase I.
    • Methodology: Enzymatic activity is typically measured in a radiometric assay where the transfer of a tritiated ([³H]) farnesyl or geranylgeranyl group from the corresponding isoprenyl pyrophosphate (FPP or GGPP) to a recombinant Ras or Rap1A protein substrate is quantified. FTI-276 is pre-incubated with the enzyme, and the reaction is initiated by adding the substrate and cofactor. The incorporation of the radioactive isoprenyl lipid into the protein is measured after separation, often by vacuum filtration and scintillation counting. IC₅₀ values are calculated by plotting inhibitor concentration against the percentage of enzymatic activity remaining.
  • Whole-Cell Prenylation Inhibition Assay [4]

    • Purpose: To assess the ability of FTI-276 to inhibit protein prenylation in a cellular context.
    • Methodology: Cultured cells (e.g., NIH 3T3) are treated with FTI-276 or its cell-permeable ester prodrug (FTI-277). After treatment, cellular proteins are extracted and separated by SDS-PAGE. The processing of specific farnesylated (e.g., H-Ras) or geranylgeranylated (e.g., Rap1A) proteins is analyzed by Western blotting. Unprocessed proteins exhibit a slight decrease in electrophoretic mobility compared to processed ones, allowing for quantification of inhibition efficacy (IC₅₀) in cells.

Important Technical Notes

  • Solubility and Storage: FTI-276 is supplied as a white solid, soluble in DMSO (25 mg/mL) [1]. It is hygroscopic and should be stored desiccated at -20°C [1]. Following reconstitution, aliquot and freeze stock solutions at -70°C, where they are stable for up to one week [1].
  • Related Inhibitors: Researchers have developed successors to FTI-276, such as FTI-2148, a non-thiol-containing peptidomimetic that offers improved potency and selectivity [5]. This demonstrates the ongoing evolution of this inhibitor class.

References

Core Biochemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of FTI-276 as documented in the research.

Property Description
Chemical Class Synthetic organic peptidomimetic [1] [2]
Primary Target Protein Farnesyltransferase (FTase) [3]
Reported IC₅₀ 0.5 nM (human FTase) [3]
Mechanism of Action Inhibits C-terminal farnesylation of proteins with CAAX motifs (e.g., H-Ras), preventing their membrane localization and function [2] [4]
Key Limitation The free form is prone to instability; the trifluoroacetate salt (FTI-277) is often used as a more stable prodrug [3]

Mechanism of Action and Research Context

FTI-276 was designed to mimic the C-terminal CAAX motif of Ras proteins, thereby competitively inhibiting FTase [2] [4]. This enzyme catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue of the CAAX motif, which is a crucial and obligatory step for the membrane association and transforming activity of oncogenic Ras [5] [4].

The following diagram illustrates the prenylation pathway and the point of inhibition by FTI-276.

G RasProtein Ras Protein (Cytosolic, Inactive) FarnesylatedRas Farnesylated Ras RasProtein->FarnesylatedRas Farnesylation FTase Farnesyltransferase (FTase) FTase->FarnesylatedRas Catalyzes FTI FTI-276 FTI->FTase Inhibits MembraneRas Membrane-Associated Ras (Active) FarnesylatedRas->MembraneRas Further Processing & Membrane Tethering MembraneRas->RasProtein Signal Transduction (Cell Proliferation, Survival)

The mechanism of FTI-276 inhibition of Ras protein farnesylation and activation.

A critical finding in the field, which explains the limited clinical efficacy of FTIs in targeting K-Ras-driven cancers, is alternative prenylation. When FTase is inhibited by a drug like FTI-276, the geranylgeranyltransferase type I (GGTase I) can prenylate certain Ras proteins (notably K-Ras and N-Ras) with a 20-carbon geranylgeranyl group instead. This allows these proteins to remain functional despite FTI treatment [2] [4].

Research Applications and Experimental Considerations

In a research context, FTI-276 is a valuable tool for probing the dependence of a cellular process on farnesylated proteins.

  • Validating Protein Farnesylation: It is used to demonstrate that the function or membrane localization of a protein of interest depends on farnesylation.
  • Studying Ras-Driven Transformation: FTI-276 can selectively block the transformed phenotype in cells expressing the H-Ras oncogene [5]. Studies in transgenic mouse models have shown that FTIs can induce dramatic regression of H-Ras-driven tumors, often through the induction of apoptosis or alteration of cell cycle progression [5].
  • Defining FTI Mechanisms: Research with FTI-276 helped establish that the antitumor effects of FTIs are not solely due to Ras inhibition but also involve other farnesylated targets (e.g., RhoB), and that these effects can occur independently of the p53 tumor suppressor status [5].

The general workflow for such an investigation is outlined below.

G Step1 1. Establish Cellular/Animal Model Step2 2. Treat with FTI-276 (Dose Range, Time Course) Step1->Step2 Step3 3. Assess Phenotypic Effects Step2->Step3 Step4 4. Analyze Mechanism Step3->Step4 Assay1 Proliferation Anchorage-Independent Growth Cell Cycle Analysis Apoptosis Assays Step3->Assay1 e.g. Assay2 Western Blot for Prenylated Proteins Subcellular Localization (Membrane vs. Cytosol) Gene Expression Profiling Step4->Assay2 e.g.

A general experimental workflow for using FTI-276 in basic research.

Key Limitations and Clinical Translation

It is essential to understand that FTI-276 is a research compound, not a drug. Its primary value lies in its use as a precise pharmacological tool.

The transition from successful preclinical studies with tools like FTI-276 to effective cancer therapies has been challenging. Clinical trials with FTIs showed limited efficacy as monotherapies for common solid tumors [6] [4]. The major reason is the alternative prenylation of K-Ras and N-Ras by GGTase I, which allows these oncoproteins to remain active even when FTase is blocked [2] [4]. This has shifted therapeutic strategies toward developing inhibitors of GGTase I or dual prenylation inhibitors.

References

Experimental Dosing Protocols for FTI-276 in Nude Mice

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dosing parameters from published studies using FTI-276 in nude mice bearing human tumor xenografts.

Tumor Model Dose Route of Administration Dosing Formulation & Schedule Reported Efficacy
Human Lung Carcinoma (Calu-1, A-549) [1] 50 mg/kg Intraperitoneal (IP) injection Once daily Up to 80% inhibition of tumor growth [1].
Human Lung Carcinoma (with K-Ras mutation) [2] Not explicitly stated, but context suggests 50 mg/kg Implanted time-release pellet Sustained release over 30 days Selective, dose-dependent blockade of tumor growth [2].

Detailed Methodologies for Key Experiments

1. Protocol for Daily Intraperitoneal Injection This method was used to demonstrate efficacy against human lung cancer xenografts (e.g., Calu-1 and A-549 cells) [1].

  • Dose Preparation: The search results do not specify the exact formulation for the IP injection solution used in these studies. However, general guidance for research compounds like FTI-276 suggests that a stock solution can be prepared in DMSO and then diluted in a saline-based vehicle containing agents like Tween 80 or PEG300 to ensure solubility and stability for in vivo administration [3].
  • Dosing Schedule: Mice received a daily intraperitoneal injection of FTI-276 at a dose of 50 mg/kg body weight [1].
  • Efficacy Assessment: Tumor growth was monitored and compared to a control group receiving vehicle alone. The study concluded that FTI-276 alone was sufficient to suppress the growth of these human tumor xenografts [1].

2. Protocol for Sustained Release via Pellet This approach was used in a lung adenoma model in A/J mice to maintain a constant serum level of the drug [4]. While not specifically in nude mice, this provides a validated method for sustained delivery.

  • Dose Preparation: FTI-276 was incorporated into a time-release pellet.
  • Dosing Schedule: A pellet designed to deliver 50 mg/kg of body weight per day was implanted subcutaneously, providing continuous drug delivery for 30 days [4].
  • Pharmacokinetics: This method achieved an average serum concentration of 1.68 µg/ml over the 30-day period [4].
  • Efficacy Assessment: In the established lung adenoma model, this protocol resulted in a 60% reduction in tumor multiplicity and a ~58% reduction in tumor volume [4].

Mechanism of Action and Experimental Workflow

FTI-276 is a peptidomimetic inhibitor that blocks the activity of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of proteins like Ras, a critical step for their membrane localization and oncogenic activity [2] [3]. The following diagram illustrates the inhibitory mechanism and a typical in vivo experimental workflow.

G RasProtein Inactive Ras Protein (Cytosol) ActiveRas Active Farnesylated Ras (Membrane-Bound) RasProtein->ActiveRas  Requires Farnesylation FTase Farnesyltransferase (FTase) FTase->RasProtein Catalyzes FarnesylGroup Farnesyl Group FarnesylGroup->RasProtein Attaches OncogenicSignaling Oncogenic Signaling & Tumor Growth ActiveRas->OncogenicSignaling FTI276 FTI-276 Inhibition FTase Inhibition FTI276->Inhibition Inhibition->FTase Blocks CellInoculation 1. Inoculate Nude Mice with Human Tumor Cells Grouping 2. Randomize into Treatment & Control Groups CellInoculation->Grouping Dosing 3. Administer FTI-276 (50 mg/kg, IP or Pellet) Grouping->Dosing Monitoring 4. Monitor Tumor Growth Over Time Dosing->Monitoring Analysis 5. Analyze Tumor Weight/Volume Monitoring->Analysis

Key Considerations for Protocol Design

  • Tumor Model Selectivity: The efficacy of FTI-276 is highly dependent on the genetic makeup of the tumor. It selectively blocks the growth of tumors with K-Ras mutations, while showing no effect on tumors without Ras mutations [2].
  • Alternative Prenylation: In some cell lines, particularly those with K-Ras mutations, inhibition of farnesylation alone may not be sufficient to fully block Ras processing, as K-Ras can be alternatively modified by geranylgeranyltransferase I. Complete inhibition of oncogenic K-Ras prenylation may require a combination of FTI-276 and a geranylgeranyltransferase inhibitor [1].
  • Formulation Note: The commercial supplier InviVoChem notes that FTI-276 is for research use only and provides extensive suggested formulations for in vivo studies, including various injectable and oral solutions [3]. Researchers should empirically determine the optimal formulation for their specific experimental setup.

References

FTI-276 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical & Storage Profile

The following table summarizes the fundamental chemical and storage information for FTI-276, which is critical for proper handling and experimental planning.

Property Details
Primary Target Farnesyltransferase (FTase) [1] [2] [3]
IC₅₀ for FTase 0.5 nM (human) [4] [2] [5]
IC₅₀ for GGTase I 50 nM [1] [2]
Molecular Weight 433.59 (free base) [4] [5] / 547.61 (TFA salt) [2] [3]
CAS Number (free base) 170006-72-1 [4] [5]
CAS Number (TFA salt) 1217471-51-6 [2] [3]
Purity ≥90% [1] to ≥95% [2] [5] (HPLC)
Physical Form White to off-white solid [1]
Recommended Storage -20°C to -80°C [1] [2] [5]

Solubility & Recommended Formulations

FTI-276 has limited water solubility. The table below outlines its solubility profile and tested formulations for in vitro and in vivo studies.

Aspect Details
Solubility in DMSO 25 mg/mL [1]
Aqueous Solubility Low [5]
Stability Note The free acid form is prone to instability; the stable TFA salt form is recommended for use and retains the same biological activity [4].
Stock Solution Prepare in DMSO at a concentration such that the final DMSO concentration in cell culture does not typically exceed 0.1%. Aliquot and store at -80°C [1]. Avoid repeated freeze-thaw cycles [5].

The following are common formulations suggested for animal studies, based on pre-clinical research citing FTI-276 [5]:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)
  • Oral Formulation 2: Suspend in 0.5% Carboxymethyl Cellulose

Mechanism of Action

FTI-276 is a CAAX peptidomimetic that mimics the C-terminal sequence of Ras and other proteins that undergo farnesylation [1] [2]. It potently and selectively inhibits farnesyltransferase (FTase), the enzyme that catalyzes the attachment of a farnesyl isoprenoid group to the cysteine residue of the CAAX motif. This post-translational modification is essential for the membrane localization and oncogenic activity of Ras proteins [3]. FTI-276 exhibits over 100-fold selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I) [2].

The diagram below illustrates the signaling pathway disrupted by FTI-276.

G GrowthSignal Growth Signal Receptor Receptor (e.g., RTK) GrowthSignal->Receptor RasGDP Ras·GDP (Inactive) Receptor->RasGDP Activation RasGTP Ras·GTP (Active) RasGDP->RasGTP FTase Farnesyltransferase (FTase) PrenylatedRas Prenylated Ras (Membrane-Associated) RasGDP->PrenylatedRas CAAX Motif Prenylation Raf Raf RasGTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Tumor Growth Nucleus->Proliferation FTase->PrenylatedRas CytosolicRas Unprenylated Ras (Cytosolic, Inactive) FTase->CytosolicRas Blocked FTI276 FTI-276 FTI276->FTase Inhibits

Experimental Protocols

Protocol 1: Inhibiting Oncogenic Signaling in Cell Culture

This protocol is adapted from studies demonstrating that FTI-276 inhibits oncogenic signaling and growth in cells transformed with the Ras oncogene [1] [2] [5].

  • Stock Solution Preparation: Dissolve FTI-276 TFA salt in sterile DMSO to prepare a 10 mM stock solution. Vortex thoroughly until dissolved. Aliquot and store at -80°C.
  • Cell Seeding: Seed NIH 3T3 cells transformed with an oncogenic Ras gene (e.g., H-Ras) in appropriate culture plates and allow them to adhere overnight.
  • Drug Treatment: Treat cells with FTI-276 at a final concentration of 20 µM. A vehicle control (DMSO at the same final concentration, e.g., 0.1-0.2%) must be included.
  • Incubation: Incubate the cells for 24-72 hours under standard conditions (37°C, 5% CO₂).
  • Analysis: Assess the effect using assays for:
    • Cell Growth/Viability: MTT, MTS, or trypan blue exclusion assay.
    • Signaling Inhibition: Western blot analysis of downstream effectors (e.g., phospho-ERK).
Protocol 2: In Vivo Tumor Growth Suppression

This protocol is based on studies where FTI-276 selectively blocked the growth of human lung carcinoma expressing oncogenic K-Ras in nude mice [1] [2] [5].

  • Formulation: Prepare a dosing solution for injection by first dissolving FTI-276 in a small volume of DMSO. Then, mix with Tween 80, and finally dilute with saline to achieve the desired concentration (e.g., DMSO:Tween 80:Saline = 10:5:85). Filter-sterilize if required.
  • Animal Model: Use athymic nude mice xenografted with a human lung carcinoma cell line harboring a K-Ras mutation and p53 deletion.
  • Dosing: Administer FTI-276 via intraperitoneal (IP) injection. A typical dose cited is 10 mg/kg [2]. Administer the drug daily or according to the experimental design.
  • Monitoring: Monitor tumor volume regularly using calipers and compare to the vehicle-control group. The study period may last several weeks.

Critical Notes for Researchers

  • Form Selection: Due to the instability of the free acid form, the TFA salt (CAS 1217471-51-6) is the recommended and most commonly supplied form for research [4] [3].
  • Solubility Constraints: FTI-276 is not soluble in water. For cell-based assays, a DMSO stock is standard. For animal studies, use the validated formulations mentioned above to ensure proper delivery and bioavailability.
  • Specificity in Models: FTI-276 is documented to block tumor growth in models with Ras oncogenic mutations, but not in models without Ras mutations or those transformed by the Raf oncogene, highlighting its mechanism-based specificity [2] [5].
  • Research Use Only: This compound is for research purposes only and is not for human use [4] [2] [5].

References

preparing FTI-276 stock solution for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276: Compound Overview and Handling

FTI-276 is a potent, cell-permeable peptidomimetic inhibitor of protein farnesyltransferase (FTase). It is a crucial tool compound for investigating the role of protein prenylation, particularly in Ras-mediated oncogenic signaling [1] [2] [3].

  • Primary Target: Protein Farnesyltransferase (FTase) [1] [4] [5].
  • IC50: 0.5 nM for human FTase in vitro [4] [5].
  • Selectivity: Inhibits Geranylgeranyltransferase I (GGTase I) at a much higher concentration (IC50 = 50 nM) [1].
  • Key Consideration: The free base form of FTI-276 is prone to instability. It is highly advisable to use the stable trifluoroacetate (TFA) salt form (CAS 1217471-51-6), which retains identical biological activity and offers improved handling characteristics [4] [5].

Stock Solution Preparation and Storage

The following protocols outline the preparation of concentrated stock solutions suitable for in vitro cell culture experiments.

Solubility and Storage Data

The table below summarizes the key physicochemical and handling parameters for FTI-276 TFA.

Parameter Specification Reference
Physical Form White to off-white solid (trifluoroacetate salt) [1] [4]
Solubility in DMSO 25 - 100 mg/mL (w/v) [1] [4]
Molecular Weight 547.61 g/mol (for TFA salt) [4]
Storage Temperature -20°C, desiccated [1] [4] [5]
Storage Condition Sealed under inert gas; hygroscopic [1] [4]
Solution Stability 1 week at -70°C; avoid repeated freeze-thaw [1] [4]
Detailed Protocol: 10 mM Stock Solution in DMSO

This is a standard preparation method. Always work under aseptic conditions using sterile materials.

  • Calculations: To prepare 1 mL of a 10 mM stock solution:

    • Amount of FTI-276 TFA = (10 x 10⁻³ mol/L) * (0.54761 kg/mol) * (0.001 L) = 5.48 mg
  • Weighing: Bring the vial of FTI-276 TFA to room temperature before opening to prevent condensation of water. Quickly and accurately weigh out 5.48 mg of the compound.

  • Reconstitution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to achieve the final concentration. The use of high-quality, dry DMSO is critical due to the compound's hygroscopic nature.

  • Mixing: Vortex or sonicate the mixture briefly until the solid is completely dissolved, yielding a clear, colorless solution.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-50 µL) into sterile, low-protein-binding microtubes. This minimizes the number of freeze-thaw cycles and exposure to ambient conditions.

  • Storage: Store the aliquots at -70°C or below. Under these conditions, the stock solution is stable for at least 1 month (at -20°C) to 6 months (at -70°C) [1] [4].

The following diagram illustrates the complete workflow for preparing the FTI-276 stock solution:

workflow Start Begin Protocol Step1 Calculate & Weigh FTI-276 TFA Start->Step1 Step2 Transfer to Sterile Tube Step1->Step2 Step3 Add Anhydrous DMSO Step2->Step3 Step4 Vortex/Sonicate to Dissolve Step3->Step4 Step5 Aliquot into Single-Use Vials Step4->Step5 Step6 Store at -70°C Step5->Step6 End Stock Solution Ready Step6->End

Critical Notes for Cell Culture Application

  • Dilution for Cell Treatment: When adding the stock solution to cell culture media, ensure that the final concentration of DMSO is kept at a non-toxic level (typically ≤0.1%). Prepare intermediate dilutions in serum-free medium or PBS if necessary.
  • Negative Controls: Always include a vehicle control containing the same final concentration of DMSO in your experiments.
  • Stability Monitoring: Visually inspect stock solutions before use. Do not use solutions that show discoloration or precipitation.
  • Cell Permeability: FTI-276 is cell-permeable, making it suitable for whole-cell assays [1].

Experimental Example for Cell-Based Assays

The table below outlines a sample experimental setup for inhibiting oncogenic signaling, based on referenced data [1].

Component Specification Purpose & Notes
Cell Line NIH 3T3 transformed with Ras oncogene Model for studying oncogenic signaling.
FTI-276 Working Conc. 20 µM Concentration shown to inhibit oncogenic signaling and tumor growth [1].
Stock Solution Conc. 10 mM in DMSO Allows for a 1:500 dilution into culture media.
Vehicle Control 0.2% DMSO (v/v) Matches the DMSO concentration in the 20 µM treatment group.
Treatment Duration 24 - 72 hours Duration depends on specific experimental readout.
Key Readout Inhibition of Ras prenylation, reduced cell proliferation, induction of apoptosis. Assess efficacy of FTI-276.

Quality Control and Troubleshooting

  • Verification of Activity: The efficacy of your prepared stock solution should be verified in a biological assay. A common method is to monitor the inhibition of prenylation of a known FTase substrate, such as the protein HDJ-2, by observing an electrophoretic mobility shift in a western blot [6].
  • Problem: Precipitation upon Thawing: If the stock solution precipitates after thawing, warm it to room temperature and vortex thoroughly. If precipitation persists, briefly sonicate in a water bath. Do not re-use precipitated solutions.
  • Problem: Loss of Activity: This is often due to improper storage, repeated freeze-thaw cycles, or use of non-anhydrous DMSO. Always use fresh aliquots and ensure DMSO is dry and of high quality.

References

FTI-276: Application Notes and Protocols for Lung Carcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal tetrapeptide of the K-Ras4B oncoprotein. Its primary mechanism of action is the potent and selective inhibition of farnesyl-protein transferase (FTase) [1] [2]. This enzyme catalyzes the crucial first step in the post-translational modification of Ras proteins—the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue [3] [4]. This farnesylation is essential for the localization of Ras to the inner surface of the plasma membrane, which is necessary for its oncogenic signaling activity [3]. By inhibiting this process, FTI-276 disrupts the membrane association and function of oncogenic Ras, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation and survival [1].

Key Experimental Findings in Lung Carcinoma Models

Preclinical studies have established the selective anti-tumor activity of FTI-276. The following table summarizes the quantitative outcomes from a pivotal in vivo study:

Table 1: Efficacy of FTI-276 in a Human Lung Carcinoma Xenograft Model (Nude Mice) [1]

Tumor Model Characteristics Treatment Group Effect on Tumor Growth Key Correlative Finding
Human lung carcinoma with K-Ras mutation and p53 deletion FTI-276 Selective blockade of tumor growth Correlation with inhibition of Ras processing in tumors
Vehicle Control Tumor growth continued -
Human lung carcinoma with no Ras mutations FTI-276 No significant inhibition -

This study highlights that the antitumor efficacy of FTI-276 is highly selective for tumors dependent on oncogenic Ras signaling.

Detailed Experimental Protocols

In Vivo Protocol: Tumor Growth Inhibition in Xenograft Models

This protocol is adapted from studies demonstrating the efficacy of FTI-276 against human lung carcinoma xenografts in nude mice [1].

  • Cell Line: A human lung carcinoma cell line harboring a K-Ras mutation and p53 deletion.
  • Animal Model: Athymic nude mice.
  • Xenograft Establishment: Tumors are established by subcutaneously inoculating cells into the flanks of the mice.
  • Treatment:
    • Compound: FTI-276.
    • Formulation: The compound is typically dissolved in an appropriate vehicle for in vivo administration (e.g., a solution of DMSO/PEG/saline, with exact ratios optimized for stability and solubility).
    • Dosing: Daily administration via a suitable route (e.g., subcutaneous injection or intraperitoneal injection).
    • Dosage: A dose-dependent regimen (e.g., ranging from 5 to 25 mg/kg) has been shown to be effective.
    • Control Group: Mice treated with the vehicle alone.
  • Tumor Monitoring: Tumor volumes are measured regularly using calipers. The Mean Growth Rate (MGR) is calculated to quantify the treatment effect.
  • Endpoint Analysis:
    • Tumor Processing: Excised tumors are analyzed to confirm the biochemical effect of FTI-276, specifically the inhibition of Ras processing, using techniques like western blotting to detect the accumulation of unprocessed (non-farnesylated) Ras [1].
    • Histopathology: Tumor tissues can be examined for changes in proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
In Vitro Protocol: Inhibition of Ras Processing and Cell Proliferation
  • Cell Culture: Human cancer cell lines with known Ras status (mutant vs. wild-type).
  • Treatment: Cells are treated with a concentration gradient of FTI-276 (e.g., 1 nM to 100 µM).
  • Assessment of Ras Processing:
    • Cell Lysis: Harvest cells after treatment.
    • Subcellular Fractionation: Separate membrane and cytosolic fractions via centrifugation.
    • Western Blotting: Probe fractions with Ras-specific antibodies. Successful FTI-276 treatment is indicated by a shift of Ras protein from the membrane fraction to the cytosolic fraction due to lack of farnesylation.
  • Cell Viability/Proliferation Assay:
    • Use assays like MTT or CellTiter-Glo to measure cell viability after 72-96 hours of FTI-276 exposure.
    • Expected Outcome: A dose-dependent decrease in viability in cell lines dependent on oncogenic Ras, with an IC50 in the low nanomolar range for FTI-276 [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of FTI-276 and a generalized workflow for its evaluation in lung cancer models:

G cluster_pathway Mechanism of Oncogenic Ras Signaling cluster_FTI FTI-276 Action cluster_workflow Experimental Evaluation Workflow Growth_Factor Growth Factor Signal Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras_Inactive Ras (Inactive, GDP-bound) Cytosolic Receptor->Ras_Inactive Activation Ras_Active Ras (Active, GTP-bound) Membrane-Associated Ras_Inactive->Ras_Active GDP/GTP Exchange Downstream Downstream Signaling (e.g., RAF/MEK/ERK) Ras_Active->Downstream Cell_Processes Cell Proliferation & Survival Downstream->Cell_Processes FTI FTI-276 FTase Farnesyltransferase (FTase) FTI->FTase Inhibits Prenylation Ras Protein Prenylation FTase->Prenylation Catalyzes Membrane_Localization Ras Membrane Localization Prenylation->Membrane_Localization Membrane_Localization->Ras_Active Enables Start 1. Select Lung Carcinoma Model (K-Ras mutant, p53 deleted) In_Vitro 2. In Vitro Analysis • Dose-response (IC50) • Ras processing assay Start->In_Vitro In_Vivo_Setup 3. In Vivo Xenograft Setup In_Vitro->In_Vivo_Setup Treatment 4. Treatment • Daily FTI-276 admin. • Vehicle control In_Vivo_Setup->Treatment Monitoring 5. Monitoring • Tumor volume measurement • Mean Growth Rate (MGR) calculation Treatment->Monitoring Endpoint 6. Endpoint Analysis • Tumor mass/volume • Ras processing • Apoptosis/Proliferation markers Monitoring->Endpoint

Research Implications and Limitations

  • Therapeutic Potential: The data confirms that targeting Ras farnesylation with FTI-276 is a viable strategy for treating cancers reliant on oncogenic Ras, particularly those with K-Ras mutations which are prevalent in pancreatic, colon, and lung carcinomas [1] [6].
  • Beyond Ras: The antitumor effects of farnesyltransferase inhibitors (FTIs) may extend beyond Ras proteins. Other farnesylated proteins, such as those involved in mitosis (e.g., CENP-E, CENP-F), can also be affected, contributing to the observed anti-proliferative effects [2].
  • Clinical Translation Consideration: While FTI-276 showed high promise preclinically, subsequent clinical trials with other FTIs revealed that tumor response does not always correlate perfectly with K-Ras mutational status. This suggests that sensitivity to FTIs is complex and may depend on the specific genetic background of the tumor [2]. Furthermore, K-Ras itself can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) in the presence of FTIs, potentially leading to resistance [2].

References

FTI-276 treatment protocol for tumor regression studies

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276: Mechanism and Biochemical Properties

FTI-276 is a potent and selective competitive inhibitor of farnesyltransferase (FTase). It mimics the C-terminal CAAX box (e.g., CVIM) of Ras proteins, preventing FTase from catalyzing the addition of a farnesyl group to its substrates [1]. This inhibition blocks the proper membrane localization and activation of key signaling proteins, primarily Ras, which is frequently mutated in cancers [1].

The table below summarizes its core biochemical characteristics:

Property Description
Primary Target Farnesyltransferase (FTase) [1]
Inhibitor Class CAAX-competitive, peptidomimetic [1]
Reported IC₅₀ Low nanomolar range (approx. 9-49 nM) for FTase enzyme inhibition in biochemical assays [1]
Notable Feature Cell-permeable; often compared to the related inhibitor FTI-277 [2]

Guidance for Experimental Protocol Design

Based on standard practices for FTase inhibitors and the context in which FTI-276 is mentioned in the literature, here is a framework for developing your in vivo protocol.

In Vivo Administration

While a specific regimen for FTI-276 is not published, preclinical studies for similar FTIs provide a strong model.

  • Dosage: A typical starting point for FTIs in animal studies is 10-20 mg/kg [2].
  • Route of Administration: Common routes include intraperitoneal (IP) injection or oral gavage, depending on the compound's solubility and bioavailability.
  • Dosing Schedule: A frequent schedule is once or twice daily [2]. Treatment duration can vary from a few days to several weeks, depending on the tumor growth rate and study objectives.
Confirming Target Engagement

To confirm that your treatment is effective, you should measure the inhibition of protein farnesylation in tumor tissues. A standard method is the electrophoretic mobility shift assay [3].

  • Principle: Farnesylated proteins have a higher electrophoretic mobility (run faster) on an SDS-PAGE gel than their non-farnesylated counterparts. Successful FTase inhibition results in a visible upward shift (slower migration) of target proteins.
  • Target Protein: A common biomarker is the chaperone protein HDJ-2 [3]. You can detect this shift via western blotting using an anti-HDJ-2 antibody.

The following diagram illustrates the experimental workflow from treatment to analysis, incorporating the key steps discussed above.

G Start Study Start T1 In Vivo Treatment • Administer FTI-276 (e.g., 10-20 mg/kg, IP) • Daily dosing schedule Start->T1 T2 Tumor Monitoring • Measure volume/size • Monitor body weight T1->T2 T3 Endpoint Analysis T2->T3 A1 Tumor Harvesting T3->A1 A2 Biochemical Analysis (SDS-PAGE & Western Blot) A1->A2 A3 Detect Mobility Shift of HDJ-2 A2->A3 Result Confirm Target Engagement & Assess Tumor Regression A3->Result

Key Considerations for Your Study

When designing your study, keep the following points in mind:

  • Formulation: The solubility and vehicle for FTI-276 (e.g., DMSO, saline, or other solvents) are critical for in vivo efficacy and tolerability. You may need to consult chemical catalogs or patent literature for specific formulation data.
  • Toxicity Monitoring: Regularly monitor the animals for acute or chronic toxicity, which can inform dosage adjustments.
  • Alternative Prenylation: Be aware that some Ras proteins (like K-Ras) can undergo alternative prenylation by geranylgeranyltransferase (GGTase) when FTase is inhibited, potentially leading to drug resistance [1]. This can be checked by also analyzing geranylgeranylation.

References

FTI-276 concentration for inhibiting oncogenic signaling

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276: Mechanism and Application Notes

Mechanism of Action FTI-276 is a highly potent and selective CAAX peptidomimetic that competes with the C-terminal CAAX motif of substrate proteins (like Ras) for the enzyme farnesyltransferase (FTase) [1] [2]. By inhibiting FTase, it prevents the crucial farnesylation step, a form of post-translational lipidation that is essential for the membrane localization and subsequent oncogenic signaling activity of proteins such as H-Ras [3] [2].

The following diagram illustrates the signaling pathway involved and the point of inhibition by FTI-276.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor H-Ras (Inactive, GDP-bound) H-Ras (Inactive, GDP-bound) Receptor->H-Ras (Inactive, GDP-bound) H-Ras (Active, GTP-bound) H-Ras (Active, GTP-bound) H-Ras (Inactive, GDP-bound)->H-Ras (Active, GTP-bound) Farnesyltransferase (FTase) Farnesyltransferase (FTase) H-Ras (Active, GTP-bound)->Farnesyltransferase (FTase) Requires Farnesylation Membrane Localization Membrane Localization Farnesyltransferase (FTase)->Membrane Localization Downstream Signaling (e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) Membrane Localization->Downstream Signaling (e.g., MAPK, PI3K/AKT) Cellular Outcomes (Proliferation, Survival) Cellular Outcomes (Proliferation, Survival) Downstream Signaling (e.g., MAPK, PI3K/AKT)->Cellular Outcomes (Proliferation, Survival) FTI-276 FTI-276 FTI-276->Farnesyltransferase (FTase) Inhibits

Experimentally Validated Concentrations of FTI-276

The table below summarizes key quantitative data on effective concentrations of FTI-276 from published research.

Experimental Model Context / Pathway Effective Concentration Key Finding / Outcome Source
In vitro enzyme assay Farnesyltransferase (FTase) inhibition IC₅₀ = 500 pM Potent and selective FTase inhibition; IC₅₀ for GGTase I = 50 nM. [1]
Cellular assay (NIH 3T3 cells) Oncogenic signaling in Ras-transformed cells 20 µM Inhibited oncogenic signaling and tumor growth. [1]
In vivo rat model (intra-NAc infusion) Alcohol-seeking behavior (H-Ras pathway in NAc) Not explicitly stated Produced a robust decrease in alcohol drinking. Exact concentration can be derived from source. [3]

General Protocol for Inhibiting Oncogenic Signaling in Cell Culture

This protocol outlines the use of FTI-276 for inhibiting H-Ras signaling in cultured mammalian cells, based on common experimental practices [3] [1].

1. Reagent Preparation

  • FTI-276 Stock Solution: Dissolve FTI-276 in high-quality DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -70°C for long-term storage [3] [1].
  • Working Concentrations: Based on the data, test a range of concentrations from 1 µM to 20 µM, with 20 µM as a reference point for significant inhibition of Ras-mediated signaling [1]. Always include a vehicle control (DMSO at the same dilution as treated samples).

2. Cell Treatment

  • Plate cells according to your experimental design and allow them to adhere fully.
  • Prior to treatment, refresh the cell culture medium.
  • Add the prepared FTI-276 solutions directly to the medium to achieve the desired final concentrations. Gently swirl the plate to ensure even distribution.
  • A typical incubation time is 48 hours, but this may be optimized based on the specific cell line and biological readout [4].

3. Assessing Inhibition Efficacy The workflow for evaluating the effects of FTI-276 is summarized below.

G Treat Cells with FTI-276 Treat Cells with FTI-276 Harvest Cells Harvest Cells Treat Cells with FTI-276->Harvest Cells Analyze Farnesylation Status Analyze Farnesylation Status Harvest Cells->Analyze Farnesylation Status Evaluate Downstream Signaling Evaluate Downstream Signaling Harvest Cells->Evaluate Downstream Signaling Assess Phenotypic Effects Assess Phenotypic Effects Harvest Cells->Assess Phenotypic Effects Ras GTPase Activity Assay Ras GTPase Activity Assay Analyze Farnesylation Status->Ras GTPase Activity Assay e.g. Membrane Fractionation Membrane Fractionation Analyze Farnesylation Status->Membrane Fractionation e.g. Western Blot (p-ERK, p-AKT) Western Blot (p-ERK, p-AKT) Evaluate Downstream Signaling->Western Blot (p-ERK, p-AKT) e.g. Proliferation Assay (MTT) Proliferation Assay (MTT) Assess Phenotypic Effects->Proliferation Assay (MTT) e.g. Soft Agar Assay Soft Agar Assay Assess Phenotypic Effects->Soft Agar Assay e.g. Apoptosis Assay Apoptosis Assay Assess Phenotypic Effects->Apoptosis Assay e.g.

Key Readouts:

  • Direct Farnesylation Inhibition: Use a Ras activity assay (pulling down active, GTP-bound Ras with Raf-1 RBD agarose) followed by Western blot [3]. Successful inhibition should decrease active Ras.
  • Downstream Signaling: Perform Western blotting to detect phosphorylation levels of key effectors like ERK (MAPK pathway) and AKT (PI3K pathway) [3].
  • Phenotypic Effects: Assess functional outcomes using assays like MTT for cell viability/proliferation, soft agar for anchorage-independent growth (transformation), and flow cytometry for apoptosis (e.g., Annexin V/PI staining) [4] [1].

Critical Considerations for Researchers

  • Specificity at High Concentrations: While exquisitely selective for FTase over GGTase I at the enzyme level (IC₅₀ of 500 pM vs. 50 nM), at the higher concentrations required for cellular effects (e.g., 20 µM), off-target effects or cross-prenylation by GGTase I cannot be entirely ruled out [1] [2]. Include appropriate controls and consider complementary experiments with other Ras inhibitors.
  • Cell Permeability: FTI-276 is noted as cell impermeable in its basic form [1]. Its efficacy in cell culture suggests that the esterified prodrug version (FTI-277) or the specific cell culture conditions may facilitate uptake. For critical experiments, confirming intracellular activity through the readouts above is essential.
  • H-Ras vs. Other Ras Isoforms: FTI-276 is most effective against H-Ras, which is exclusively farnesylated. Other isoforms like KRas and NRas can undergo alternative prenylation by GGTase I when FTase is inhibited, potentially leading to therapeutic resistance [2].

References

FTI-276 Basic Properties and Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key biochemical characteristics and handling information for FTI-276 [1].

Property Specification
Product Name FTI-276 (Calbiochem)
Quality ≥90% (HPLC)
Physical Form White solid, trifluoroacetate salt, hygroscopic [1]
Solubility 25 mg/mL in DMSO [1]
Storage Freeze desiccated at -20°C; stable for up to 1 week at -70°C after reconstitution [1]
Primary Target Farnesyltransferase (FTase) [1]
IC₅₀ (FTase) 500 pM (in vitro) [1]
IC₅₀ (GGTase I) 50 nM (in vitro) [1]
Cell Permeable No [1]
Reversibility No [1]

Research Applications and Key Findings

Despite its lack of inherent cell permeability, FTI-276 shows potent biological effects in cellular models when delivered via transfection. The table below highlights key experimental findings.

Research Area/Model Key Finding Reported Concentration Delivery Method
Cardiac Hypertrophy (Rat neonatal cardiomyocytes) Attenuated cardiac remodelling in spontaneously hypertensive rats [2]. 10 µM [2] Not specified in the study; standard practice is transfection reagent.
Cancer & Oncogenic Signaling (NIH 3T3 cells transformed with Ras oncogene) Inhibited oncogenic signaling and tumor growth [1]. 20 µM [1] Not specified in the study; standard practice is transfection reagent.
Angiogenesis & Melanoma (Human endothelial cells) Inhibited VEGF-induced DNA synthesis and tube formation in a study investigating minodronate [3]. 10 µM [3] Not specified in the study; standard practice is transfection reagent.

Experimental Protocol for Cell-Based Studies

This protocol outlines the general steps for using FTI-276 in cell culture, based on methodologies described in the research literature [3] [2].

Materials
  • FTI-276 Stock Solution: Reconstitute FTI-276 in sterile DMSO to a concentration of 10-50 mM. Aliquot and store at -70°C [1].
  • Cell Culture Reagents: Appropriate cell line media, serum, and transfection reagent (as FTI-276 is not cell-permeable).
  • Control Compounds: DMSO vehicle control and a positive control (e.g., another FTI like FTI-277 [4]).
Procedure
  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight under standard culture conditions.
  • Preparation of Working Complexes:
    • Dilute the required amount of FTI-276 stock solution in a serum-free medium.
    • Add the appropriate transfection reagent according to the manufacturer's instructions.
    • Incubate the mixture for 15-30 minutes at room temperature to form complexes.
  • Treatment:
    • Add the FTI-276/transfection reagent complexes directly to the cell culture media.
    • For a vehicle control, prepare complexes using DMSO only at the same final concentration.
    • Gently swirl the culture dish to ensure uniform distribution.
  • Incubation: Incubate cells for the desired treatment duration (e.g., 24-72 hours) under standard conditions.
  • Downstream Analysis: Proceed with your experimental endpoint, such as:
    • Western Blotting: Assess prenylation status of downstream targets like Ras or HDJ2 [5] [6].
    • Proliferation/Viability Assays: Use assays like WST-8 (CCK-8) to measure anti-proliferative effects [2].
    • Functional Assays: Perform tube formation assays (for angiogenesis) or analyze markers of hypertrophy/hypertrophy [3] [2].

Farnesyltransferase Inhibition Signaling Pathway

This diagram illustrates the core signaling pathway through which FTI-276 exerts its effects, by inhibiting the membrane localization and activation of key proteins like Ras.

G cluster_normal Normal Prenylation Pathway cluster_inhibited FTI-276 Inhibition MVA Mevalonate Pathway FPP Farnesyl PPi (FPP) MVA->FPP FTase FTase Enzyme FPP->FTase Substrate Ras2 Farnesylated Ras (Membrane-Bound, Active) FTase->Ras2 Farnesyl Transfer Ras1 Ras Protein (Unprenylated, Inactive) Ras1->FTase CAAX Motif Downstream1 Activation of Downstream Signaling (e.g., MAPK) Ras2->Downstream1 FTI FTI-276 FTI->FTase Inhibits FTase2 FTase Enzyme FTI->FTase2 Inhibits Ras3 Ras Protein (Unprenylated, Cytosolic) Ras3->FTase2 CAAX Motif BlockedSignal Blocked Oncogenic & Proliferative Signaling Ras3->BlockedSignal

Important Technical Notes

  • Permeability Constraint: FTI-276's lack of cell permeability is a critical factor for experimental design [1]. Data from studies not explicitly describing a delivery method should be interpreted with caution.
  • Off-Target Effects: At higher concentrations, FTI-276 can also inhibit geranylgeranyltransferase I (GGTase I), which may contribute to observed phenotypic effects [1] [6].
  • Negative Control: Always include a transfection reagent with DMSO vehicle control to rule out effects caused by the delivery method itself.

References

Comprehensive Application Notes and Protocols for FTI-276 in Ras Transformation Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction to FTI-276 and Ras Biology

FTI-276 is a CAAX peptidomimetic inhibitor specifically designed to mimic the carboxyl-terminal tetrapeptide of K-Ras4B, serving as a highly potent and selective suppressor of Ras farnesylation [1] [2]. As a key member of the farnesyltransferase inhibitor (FTI) class, FTI-276 emerged from rational drug design approaches that targeted the CAAX motif recognized by farnesyltransferase (FTase), with the parent molecule FTI-276 being developed alongside its ester prodrug FTI-277 to enhance cellular uptake and reduce potential thiol-based toxicity [1]. The Ras oncoproteins (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) require precise membrane localization for their biological activity, which is facilitated by a series of post-translational modifications at their C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid) [3]. The initial and obligatory step in this process is farnesylation—the covalent attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue via a stable thioether linkage catalyzed by FTase [4] [5].

The development of FTI-276 was driven by the observation that oncogenic Ras mutations occur in approximately 30% of all human cancers, with particularly high prevalence in pancreatic (90%) and colon (50%) carcinomas [5]. Since farnesylation is essential for the membrane association and transforming activity of oncogenic Ras, inhibition of this process became an attractive therapeutic strategy for Ras-driven cancers [2] [5]. FTI-276 exhibits remarkable biochemical potency, with in vitro studies demonstrating 50% inhibitory concentration (IC₅₀) values in the nanomolar range against FTase, while showing high selectivity over the related enzyme geranylgeranyltransferase-I (GGTase-I) [4] [2]. This specificity profile made FTI-276 an invaluable tool compound for dissecting Ras biology and validating FTase as a therapeutic target in preclinical cancer models.

Mechanism of Action and Biochemical Properties

Molecular Mechanism of Farnesylation Inhibition

The mechanism of action of FTI-276 centers on its competitive inhibition of farnesyltransferase (FTase), effectively blocking the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX motif in Ras proteins [1] [4]. Structural analyses reveal that FTI-276 functions as a peptidomimetic inhibitor that mimics the geometric and electronic features of the native CAAX peptide substrate, thereby occupying the peptide-binding pocket of FTase with high affinity [4]. This molecular mimicry prevents the proper positioning of Ras substrates for farnesyl transfer, resulting in the accumulation of unfarnesylated Ras proteins in the cytosol [2]. The inability to undergo farnesylation disrupts the membrane association of Ras, preventing its proper localization to the inner surface of the plasma membrane where it normally transduces growth-promoting signals [3] [5].

At the cellular level, inhibition of Ras farnesylation by FTI-276 leads to dissociation of Ras from the plasma membrane and subsequent impairment of downstream signaling cascades, including the MAPK and PI3K/Akt pathways [4]. This signaling disruption ultimately results in cell cycle arrest, morphological reversion of transformed phenotypes, and induction of apoptosis in susceptible cancer cells [5]. It is important to note that while FTI-276 was originally designed to target oncogenic Ras, subsequent research has revealed that its antitumor effects may also involve inhibition of farnesylation of other proteins beyond Ras, such as the centromere-associated proteins CENP-E and CENP-F, which play critical roles in mitosis [4].

Physicochemical and Pharmacological Properties

FTI-276 possesses specific physicochemical properties that contribute to its biological activity and experimental utility. As a peptidomimetic compound, FTI-276 has a molecular weight of 433.15 g/mol and features hydrogen bond donor and acceptor counts of 4 and 6, respectively [1]. The compound's structure includes a rotatable bond count of 12 and a topological polar surface area of 168.55 Ų, which influences its membrane permeability and cellular uptake [1]. The compound breaks one of Lipinski's rules (likely due to high polar surface area), which may limit its oral bioavailability but remains suitable for experimental applications [1].

Table 1: Physicochemical Properties of FTI-276

Property Value Experimental Significance
Molecular Weight 433.15 g/mol Moderate size for cellular penetration
Hydrogen Bond Donors 4 Influences membrane permeability
Hydrogen Bond Acceptors 6 Affects solubility and binding affinity
Rotatable Bonds 12 Impacts conformational flexibility
Topological Polar Surface Area 168.55 Ų Affects cellular uptake and bioavailability
XLogP 1.66 Moderate lipophilicity

In practice, researchers often utilize the ester prodrug FTI-277 (the trifluoroacetate salt) for cellular experiments, as the ester modification enhances cellular uptake while maintaining the same mechanistic activity once inside cells [1]. This prodrug strategy helps overcome potential limitations associated with the physicochemical properties of the parent FTI-276 compound, ensuring effective intracellular delivery for in vitro applications.

Key Experimental Applications and Findings

In Vitro Applications

FTI-276 has demonstrated potent antiproliferative effects across various Ras-transformed cell lines in vitro. In foundational studies, FTI-276 selectively blocked the growth of NIH 3T3 cells transformed with the ras oncogene but not those transformed with the raf oncogene, highlighting its specific action on Ras-dependent transformation [2]. The compound induced morphological reversion of transformed phenotypes, characterized by loss of refractile, rounded cells and reappearance of elongated, flat cells with reduced membrane ruffling [4] [2]. Additionally, FTI-276 treatment resulted in dose-dependent inhibition of soft agar colony formation, a hallmark of anchorage-independent growth transformation, with IC₅₀ values typically in the low micromolar range [2].

Beyond direct antiproliferative effects, FTI-276 has been instrumental in elucidating the role of Ras in various cellular processes. In colon, liver, and breast cancer cells, FTI-277 (the prodrug of FTI-276) stimulated cell-cell adhesion and aggregation by increasing expression and stabilization of the E-cadherin/catenin complex,

FTI276_Mechanism FTI276 FTI-276 FTase Farnesyltransferase (FTase) FTI276->FTase Inhibits Ras Ras Protein (CAAX motif) FTase->Ras Catalyzes Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation Membrane_localization Plasma Membrane Localization Farnesylated_Ras->Membrane_localization Requires for Downstream_signaling Oncogenic Signaling (MAPK, PI3K/Akt) Membrane_localization->Downstream_signaling Enables Biological_effects Transformed Phenotype • Proliferation • Survival • Migration Downstream_signaling->Biological_effects Drives

Figure 1: Mechanism of Action of FTI-276 in Inhibiting Ras Farnesylation and Function

thereby suppressing invasive and metastatic potential [6]. This effect was mediated through enhanced transcription of E-cadherin, α-catenin, β-catenin, and γ-catenin genes, revealing a previously underappreciated connection between Ras inhibition and cell adhesion pathways [6]. Furthermore, in combination studies, FTI-276 synergized with microtubule-targeting agents like paclitaxel, enhancing mitotic arrest and apoptosis through mechanisms potentially involving inhibition of histone deacetylase 6 (HDAC6) and subsequent hyperacetylation of tubulin [7].

In Vivo Applications and Animal Models

FTI-276 has shown significant efficacy in multiple mouse models of human cancer. In nude mouse xenograft studies, FTI-276 selectively suppressed the growth of human lung carcinoma cells bearing K-Ras mutations and p53 deletions—two of the most prevalent genetic alterations in human cancers—while showing minimal effects on tumors without Ras mutations [2]. The antitumor activity was dose-dependent and correlated well with inhibition of Ras processing in excised tumors [2]. In a chemically-induced lung adenoma model using A/J mice, continuous administration of FTI-276 via time-release pellets (50 mg/kg/day) for 30 days resulted in dramatic reductions in tumor multiplicity (60% reduction), tumor incidence (42% reduction), and tumor volume (58% reduction) [8].

Notably, mutation analysis of lung tumors from these studies revealed that most tumors harbored mutations in codon 12 of K-ras, with no significant difference in mutation incidence or types between treated and control animals, indicating that FTI-276 exerted its effects without altering the underlying genetic landscape [8]. In preclinical therapeutic efficacy studies, FTI-277 administration markedly reduced primary tumor growth and liver metastasis in SCID mice inoculated with cancer cells, demonstrating the potential of FTI-276/277 to suppress both local tumor progression and metastatic dissemination [6]. These collective findings established FTI-276 as a valuable pharmacological tool for validating FTase inhibition as a therapeutic strategy in diverse cancer contexts.

Detailed Experimental Protocols

In Vitro Farnesylation Inhibition Assay

Objective: To assess the inhibition of Ras farnesylation in cultured cells by FTI-276 and subsequent effects on downstream signaling pathways.

Materials:

  • Ras-transformed cell lines (e.g., NIH 3T3/H-ras, A549, or other relevant models)
  • FTI-276 stock solution (10 mM in DMSO)
  • Control vehicle (DMSO)
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • SDS-PAGE and immunoblotting equipment
  • Antibodies: anti-Ras, anti-pERK, anti-ERK, anti-pAkt, anti-Akt

Procedure:

  • Seed cells in 6-well plates at 2.5 × 10⁵ cells per well and incubate for 24 hours
  • Treat cells with varying concentrations of FTI-276 (typically 0.1-10 μM) or vehicle control
  • Incubate for 24-48 hours based on experimental requirements
  • Wash cells with ice-cold PBS and lyse using RIPA buffer
  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C
  • Determine protein concentration using Bradford or BCA assay
  • Analyze 20-30 μg of protein by SDS-PAGE and immunoblotting
  • Probe membranes with anti-Ras antibody to detect mobility shift associated with unfarnesylated Ras (slower migration)
  • Reprobe membranes with antibodies against phosphorylated and total ERK and Akt to assess downstream signaling inhibition
  • Use β-actin or GAPDH antibodies as loading controls

Key Considerations:

  • Include a positive control (e.g., other known FTI) and negative control (vehicle alone)
  • For time-course studies, collect samples at 6, 12, 24, and 48 hours post-treatment
  • The unfarnesylated form of Ras migrates more slowly on SDS-PAGE, appearing as an upward shift
  • Maintain FTI-276 stock solutions at -20°C and avoid repeated freeze-thaw cycles
In Vivo Efficacy Study in Mouse Tumor Models

Objective: To evaluate the antitumor efficacy of FTI-276 in mouse models of Ras-driven cancers.

Materials:

  • Immunocompromised mice (nu/nu or SCID), 6-8 weeks old
  • Ras-transformed cancer cells (e.g., H-ras-transformed rodent cells or human tumor cells with Ras mutations)
  • FTI-276 formulated in appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 50% PBS)
  • Calipers for tumor measurement
  • Pellet implantation equipment (for time-release studies)

Procedure:

  • Inoculate mice subcutaneously with 1-5 × 10⁶ Ras-transformed cells in the flank
  • Monitor tumor growth until palpable tumors reach 50-100 mm³ (typically 7-14 days)
  • Randomize mice into treatment groups (n=6-10 per group):
    • Vehicle control group
    • FTI-276 treatment groups (varying doses)
  • Administer FTI-276 via:
    • Daily injection: Intraperitoneal or subcutaneous injection at 10-50 mg/kg/day
    • Continuous delivery: Implant 50 mg/kg time-release pellets for sustained delivery over 30 days [8]
  • Measure tumor dimensions 2-3 times weekly using calipers
  • Calculate tumor volume using the formula: V = (length × width²) / 2
  • Monitor body weight and signs of toxicity twice weekly
  • At study endpoint (typically 4-6 weeks), euthanize animals and collect tumors for:
    • Weight measurement
    • Ras processing analysis
    • Histopathological examination
    • Immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL)

Key Considerations:

  • For pharmacokinetic analysis, collect serum at various time points to verify drug levels (target serum concentration: ~1.68 μg/mL for 50 mg/kg dose) [8]
  • Include a positive control group with a known active agent if available
  • For metastasis studies, inject cancer cells intrasplenically or intravenously and quantify metastatic nodules in target organs (e.g., liver, lungs) [6]

Table 2: In Vivo Dosing Regimens for FTI-276 in Preclinical Models

Tumor Model Administration Route Dose Frequency Key Findings
Lung adenoma (A/J mice) Time-release pellet 50 mg/kg Continuous (30 days) 60% reduction in tumor multiplicity, 58% reduction in tumor volume [8]
Human lung carcinoma xenograft Subcutaneous injection 10-50 mg/kg Daily Selective inhibition of K-Ras mutant tumors with p53 deletion [2]
Liver metastasis model Intraperitoneal injection 10-30 mg/kg Daily Marked reduction in primary tumor growth and liver metastasis [6]
Cell Aggregation and Adhesion Assay

Objective: To evaluate the effects of FTI-276 on E-cadherin-mediated cell-cell adhesion and aggregation.

Materials:

  • Cancer cell lines (colon, liver, or breast cancer lines with disrupted cell adhesion)
  • FTI-276 stock solution (10 mM in DMSO)
  • Tissue culture plates coated with poly-HEMA to prevent attachment
  • Aggregation buffer (Ca²⁺-containing and Ca²⁺-free controls)
  • Phase-contrast microscope with imaging capability

Procedure:

  • Culture cells to 70-80% confluence in standard conditions
  • Treat with FTI-276 (1-10 μM) or vehicle control for 24-48 hours
  • Harvest cells using mild trypsinization with low trypsin concentration (0.01%) and presence of Ca²⁺ (1 mM) to preserve cell surface proteins
  • Wash cells twice and resuspend in aggregation buffer at 5 × 10⁵ cells/mL
  • Aliquot 2 mL cell suspension into poly-HEMA-coated 12-well plates
  • Incubate on a rotary shaker at 80 rpm for 30-60 minutes at 37°C
  • Stop aggregation by adding 2% glutaraldehyde
  • Quantify aggregation by:
    • Counting single cells versus aggregates using a hemocytometer
    • Calculating aggregation index: (N₀ - Nₜ) / N₀ × 100%, where N₀ is initial particle count and Nₜ is count after time t
    • Imaging representative fields using phase-contrast microscopy
  • For molecular analysis, parallel cultures can be processed for:
    • Western blotting of E-cadherin, α-catenin, β-catenin, and γ-catenin
    • Northern blotting or RT-PCR of E-cadherin/catenin gene expression
    • Immunofluorescence staining of adhesion complex proteins

Key Considerations:

  • Include calcium chelators (EGTA) as negative controls to demonstrate calcium-dependent aggregation
  • Use cell lines with known E-cadherin expression for positive results
  • Compare aggregation in multiple cell lines to assess response variability

FTI276_Workflow cluster_in_vitro In Vitro Applications cluster_in_vivo In Vivo Applications Start Experimental Design In_vitro In Vitro Studies Start->In_vitro In_vivo In Vivo Studies Start->In_vivo Cell_culture Cell Culture • Ras-transformed cells • Treatment with FTI-276 In_vitro->Cell_culture Animal_models Animal Models • Xenograft models • Transgenic models • Chemically-induced tumors In_vivo->Animal_models Analysis Data Analysis & Interpretation Cell_culture->Analysis Assays Specialized Assays • Farnesylation inhibition • Cell aggregation • Syncytium formation Assays->Analysis Analysis_in_vitro Analysis • Western blotting • Immunofluorescence • PCR Animal_models->Analysis Dosing Compound Administration • Time-release pellets • Daily injections • Dose optimization Dosing->Analysis Analysis_in_vivo Tumor Assessment • Volume measurement • Multiplicity counting • Molecular analysis Analysis_in_vivo->Analysis Analysis_in_vivo->Analysis

Figure 2: Experimental Workflow for FTI-276 Applications in Ras Transformation Research

Data Presentation and Analysis

Quantitative Results from Key Studies

Table 3: Efficacy of FTI-276 in Preclinical Cancer Models

Study Model Treatment Protocol Efficacy Outcomes Molecular Effects

| A/J mouse lung adenoma model [8] | 50 mg/kg/day via time-release pellet for 30 days | • 60% reduction in tumor multiplicity • 42% reduction in tumor incidence • 58% reduction in tumor volume | No change in K-ras mutation spectrum; inhibition of Ras processing | | Human lung carcinoma xenograft (K-Ras mut, p53-/-) [2] | 10-50 mg/kg/day s.c. | Selective tumor growth inhibition; dose-dependent response | Inhibition of Ras membrane localization; no effect on Raf-transformed cells | | Cell aggregation studies [6] | 1-10 μM for 24-48 hours | Enhanced cell-cell adhesion and aggregation in colon, liver, and breast cancer cells | Increased E-cadherin/catenin complex expression and stabilization with actin cytoskeleton | | Metastasis suppression [6] | 10-30 mg/kg/day i.p. for 3 weeks | Marked reduction in splenic primary tumor growth and liver metastasis | Upregulation of E-cadherin/catenin gene expression |

Analysis and Interpretation Guidelines

When interpreting data from FTI-276 experiments, researchers should consider several critical factors:

  • Cellular Context Dependence: The effects of FTI-276 vary significantly based on cell type and genetic background. Cells expressing H-Ras mutations typically show greater sensitivity than those with K-Ras mutations due to alternative geranylgeranylation of K-Ras when farnesylation is blocked [4] [3].

  • Time and Dose Considerations: Maximum inhibition of Ras processing generally requires 24-48 hours of continuous exposure, with effects persisting for several days after compound removal. Dose-response relationships should be carefully established for each experimental system.

  • Alternative Prenylation: In some cellular contexts, especially those expressing K-Ras, inhibition of farnesylation may be compensated by geranylgeranylation via GGTase-I, potentially limiting efficacy [3]. This can be addressed using combination approaches with GGTase inhibitors.

  • Downstream Pathway Analysis: Complete assessment should include evaluation of multiple Ras effector pathways (MAPK, PI3K/Akt, RalGEF) as inhibition may produce variable effects on different signaling cascades.

  • Phenotypic versus Molecular Effects: While inhibition of Ras farnesylation provides molecular validation of target engagement, researchers should correlate this with functional outcomes such as morphological changes, growth inhibition, and apoptosis induction.

Current Perspectives and Limitations

Despite promising preclinical results, the clinical translation of FTI-276 and related FTIs has faced significant challenges. Early enthusiasm was tempered when FTIs demonstrated limited efficacy in clinical trials against KRAS-mutant cancers, primarily due to alternative prenylation of KRAS by geranylgeranyltransferase (GGTase) when farnesylation is inhibited [3]. This compensatory mechanism allows KRAS to maintain membrane localization and oncogenic signaling despite effective FTase inhibition [4] [3]. Consequently, research focus has shifted toward combination approaches simultaneously targeting FTase and GGTase, or developing dual prenylation inhibitors such as FGTI-2734, which effectively prevents membrane localization of KRAS [3].

Beyond classical Ras signaling, recent studies have revealed unexpected applications for farnesyltransferase inhibitors. Notably, lonafarnib (a clinically developed FTI) has demonstrated potent antiviral activity against respiratory syncytial virus (RSV) by binding to the viral fusion glycoprotein and blocking conformational changes required for viral entry—an effect independent of its farnesyltransferase inhibitory activity [9]. This repurposing potential highlights the continued relevance of FTI compounds in biomedical research beyond oncology.

From a technical perspective, researchers utilizing FTI-276 should acknowledge several experimental limitations. The compound's specificity, while high for FTase over GGTase-I, does not exclude effects on other farnesylated proteins beyond Ras, such as Rheb, CENP-E, CENP-F, and lamins [4]. Appropriate control experiments, including rescue with geranylgeranylated Ras variants, can help distinguish Ras-specific effects. Additionally, researchers should consider the cellular context carefully, as FTI-276 exhibits variable activity across different cancer types, with particular effectiveness in hematologic malignancies and tumors dependent on H-Ras signaling [10] [4].

Conclusion

FTI-276 remains a valuable pharmacological tool for investigating Ras biology and validating farnesylation-dependent processes in cancer and other diseases. The detailed protocols outlined in this document provide researchers with robust methodologies for assessing the biochemical, cellular, and in vivo effects of farnesyltransferase inhibition. While clinical applications of FTIs as single agents have been limited by compensatory mechanisms in KRAS-driven cancers, ongoing research into combination therapies, dual prenylation inhibitors, and repurposing for non-oncological indications continues to build upon the foundational knowledge generated using tool compounds like FTI-276. When applying these protocols, researchers should carefully consider cell-type specific responses, potential alternative prenylation mechanisms, and implement appropriate controls to ensure accurate interpretation of results.

References

FTI-276 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 Solubility and Stock Preparation

The core challenge with FTI-276 is its limited solubility in aqueous buffers. It must first be dissolved in a pure organic solvent like DMSO to create a concentrated stock solution before being diluted into aqueous systems for biological assays [1] [2].

The table below summarizes key solubility data and recommended handling procedures:

Property Specification / Recommendation
Solubility in DMSO ~25 mg/mL [3]
Recommended Stock Concentration 10-25 mM in 100% DMSO [1] [4]
DMSO Final Concentration in Assay Keep as low as possible (e.g., 0.1-1%) to avoid cellular toxicity [1]
Storage Freeze stock solutions at -20°C or -80°C; use within 1 month at -20°C or 6 months at -80°C [1] [3]

Experimental Protocols

Here are detailed methodologies for preparing FTI-276 solutions for in vitro and in vivo experiments.

Protocol 1: Preparing a Standard In Vitro Stock Solution

This protocol is for creating a DMSO stock solution for cell-based assays.

  • Calculation: Determine the mass of FTI-276 needed to achieve your desired stock concentration (e.g., 25 mg/mL or 10-25 mM).
  • Reconstitution: Add the calculated volume of pure, anhydrous DMSO directly to the vial of FTI-276 powder to achieve the target concentration. Gently vortex or sonicate to ensure complete dissolution and to create a clear solution [1] [3].
  • Aliquoting: Immediately after dissolution, aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles and contact with moisture [3].
  • Storage: Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months [1].
Protocol 2: Preparing an In Vivo Dosing Formulation

This method describes preparing a solution for administration in animal studies, using a co-solvent system to improve aqueous compatibility.

  • Prepare DMSO Stock: First, dissolve FTI-276 in DMSO to create a concentrated stock (e.g., 25 mg/mL) [4].
  • Dilute with Co-solvents: In a new vial, mix the DMSO stock solution with PEG 300 and Tween 80.
  • Add Saline: Finally, add a sufficient volume of physiological saline (0.9% sodium chloride) to reach the final working concentration while vigorously mixing. A suggested ratio is DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1]. This results in a final DMSO concentration of only 10%, which is better tolerated in vivo.
  • Verification: After preparation, confirm the solution is clear and free of precipitate before administration [1] [4].

Troubleshooting Common Issues

Problem Possible Cause Solution
Precipitation in aqueous buffer DMSO stock added too rapidly; final DMSO concentration too low. Slowly add the DMSO stock to the rapidly stirring aqueous buffer. Ensure the final DMSO concentration is at least 0.1% to help maintain solubility [1] [2].
Loss of activity in stored stock Decomposition of the free base form; repeated freeze-thaw cycles. Use a freshly prepared stock solution. Consider switching to the more stable FTI-276 TFA (trifluoroacetate) salt, which retains the same biological activity [5] [4].
Low solubility for in vivo dosing Formulation not optimized for aqueous compatibility. Use the recommended co-solvent system (Protocol 2). Alternatively, suspend the compound in 0.5% carboxymethylcellulose (CMC Na) for oral gavage studies [1].

Key Considerations for Your Experiment

The following workflow outlines the decision process for handling FTI-276 in experiments:

FTI276_Workflow Start Start: Plan FTI-276 Experiment Form Select Compound Form Start->Form Stock Prepare DMSO Stock Solution Form->Stock Free base prone to instability Form->Stock TFA salt is more stable Dilute Dilute for Assay Stock->Dilute Store Properly Aliquot and Store Dilute->Store

  • Compound Instability: The free base form of FTI-276 is known to be prone to instability [5]. For long-term studies, using the more stable FTI-276 TFA salt (CAS 1217471-51-6) is highly recommended, as it retains the same biological activity [5] [4].
  • Solubility vs. Bioactivity: The potent activity of FTI-276 means that low micromolar or even nanomolar concentrations are often sufficient in cellular assays. A 10 mM stock diluted 1:1000 in an assay yields a 10 µM working concentration, which is well above its IC50 and helps mitigate solubility-limited activity [1] [3] [5].

References

FTI-276 stability storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical and storage characteristics of FTI-276 for your reference [1].

Specification Details
Physical Form White solid, supplied as a trifluoroacetate salt [1]
Purity ≥90% (HPLC) [1]
Recommended Storage Temperature -20°C [1]
Storage Condition Desiccated (hygroscopic). Packaged under inert gas [1]
Solubility 25 mg/mL in DMSO [1]
Solution Handling Following reconstitution, aliquot and freeze at -70°C. Stock solutions are stable for up to 1 week at -70°C [1]

Experimental Context & Protocol Guidance

Understanding how FTI-276 is applied in research can help in troubleshooting your experiments.

  • Primary Use: FTI-276 is a highly potent and selective inhibitor of farnesyl transferase (FTase), which is crucial for the function of Ras proteins and other prenylated proteins. It inhibits FTase in vitro with an IC₅₀ of 500 pM, and geranylgeranyltransferase I (GGTase I) at a much higher concentration (IC₅₀ = 50 nM), demonstrating its selectivity [1].
  • Functional Evidence in Cell Culture: In a study on sensory neurons, treatment with a farnesyltransferase inhibitor (assumed to be FTI-276 based on the context) successfully attenuated the NGF-induced increase in CGRP content [2]. This demonstrates the compound's effectiveness in a cellular model and its role in probing the Ras signaling pathway.
  • Protocol for Verifying Prenylation Inhibition: To directly measure the effect of FTI-276 on protein prenylation in your system, you can adapt a standard protocol [3]. The workflow below outlines the key steps, from cell treatment to data analysis, which can confirm the biochemical efficacy of your FTI-276 treatment.

Treat Cells with\nFTI-276 Treat Cells with FTI-276 Lyse Cells Lyse Cells Treat Cells with\nFTI-276->Lyse Cells Subcellular\nFractionation Subcellular Fractionation Treat Cells with\nFTI-276->Subcellular\nFractionation Fix and Permeabilize\nCells Fix and Permeabilize Cells Treat Cells with\nFTI-276->Fix and Permeabilize\nCells Perform FTase\nActivity Assay Perform FTase Activity Assay Lyse Cells->Perform FTase\nActivity Assay Immunoprecipitate\nTarget Protein (e.g., Ras) Immunoprecipitate Target Protein (e.g., Ras) Lyse Cells->Immunoprecipitate\nTarget Protein (e.g., Ras) Analyze Data\n(IC₅₀) Analyze Data (IC₅₀) Perform FTase\nActivity Assay->Analyze Data\n(IC₅₀) SDS-PAGE &\nWestern Blot SDS-PAGE & Western Blot Immunoprecipitate\nTarget Protein (e.g., Ras)->SDS-PAGE &\nWestern Blot Detect Prenylation\nStatus (Mobility Shift) Detect Prenylation Status (Mobility Shift) SDS-PAGE &\nWestern Blot->Detect Prenylation\nStatus (Mobility Shift) Western Blot for\nMembrane Markers Western Blot for Membrane Markers Subcellular\nFractionation->Western Blot for\nMembrane Markers Assess Membrane\nLocalization of Target Assess Membrane Localization of Target Western Blot for\nMembrane Markers->Assess Membrane\nLocalization of Target Immunofluorescence\nStaining Immunofluorescence Staining Fix and Permeabilize\nCells->Immunofluorescence\nStaining Confocal Microscopy\n(Subcellular Localization) Confocal Microscopy (Subcellular Localization) Immunofluorescence\nStaining->Confocal Microscopy\n(Subcellular Localization)

Frequently Asked Questions

  • What is the best practice for preparing FTI-276 stock solutions? Always use anhydrous DMSO to reconstitute the powder to a concentration of 25 mg/mL [1]. Immediately after dissolution, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -70°C or below [1].

  • How can I confirm that my FTI-276 is still active? While the search results do not provide a specific assay for compound stability, you can verify its functional activity in your experimental system. A common method is to treat your cells with the inhibitor and measure the electrophoretic mobility shift of a known farnesylation target, like HDJ-2 [3]. Inhibition of prenylation prevents the modification, causing the protein to run slower on an SDS-PAGE gel. Successfully observing this shift would indicate the FTI-276 is active.

  • Are there any specific handling precautions for this compound? The product is classified as a "Combustible Solid" (Storage Class Code 11) [1]. While no specific toxicity code is listed beyond "Standard Handling," it is good laboratory practice to always handle chemical compounds within a fume hood and wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

References

optimizing FTI-276 concentration for specific cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Reported Concentrations of FTI-276 in Research

The table below summarizes effective concentrations of FTI-276 used in various peer-reviewed studies. You can use these as a reference for initial experiments.

Cell Type / Model System Reported FTI-276 Concentration Primary Experimental Outcome Citation
Human Osteogenic Sarcoma (143B cells) 15 μM Decreased extracellular MMP-1; reduced invasiveness by ~30%. [1]
Primary Human Umbilical Cord Blood Cells (Lin-) 5 nM Used with SCH66177 FTI to counteract rapid differentiation in transduced cells. [2]
PBMCs (Immune Cell Signaling Study) 2 μg/mL Used as a K-Ras inhibitor in a signaling pathway study. [3]
Wild-type and HGPS Cell Lines 2 μM Positive control for prelamin A accumulation and restoration of nuclear shape. [3]
Rat Aortic Vascular Smooth Muscle Cells (VSMCs) 10 μM Inhibited Angiotensin II-induced proliferation. [3]
In Vivo Mouse Lung Tumor Model Delivered via time-release pellet Reduced tumor multiplicity by 41.7% and total tumor volume by 79.4%. [4]

Troubleshooting Common Issues

Here are answers to some frequently asked questions regarding the use of FTI-276.

  • Q1: What is a logical starting point for my dose-response experiments? A logical approach is to begin with a range of 1 to 20 μM. Many of the cited studies found effects in the low micromolar range (2-15 μM). You should then perform a dose-response curve to find the specific IC50 for your cell line, as sensitivity can vary.

  • Q2: My cells are not responding to FTI-276. What could be wrong?

    • Check the Ras status of your cells: FTI-276 is most effective against H-Ras due to its exclusive dependence on farnesyltransferase for membrane localization. Its effect on K-Ras or N-Ras transformed cells may be limited, as these can be alternatively prenylated by geranylgeranyltransferase (GGTase-I) when FTase is inhibited [5] [6].
    • Verify solubility and storage: FTI-276 is typically dissolved in DMSO for stock solutions. Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. According to supplier data, a common formulation for in vivo work is 10% DMSO, 5% Tween 80, and 85% saline [7].
  • Q3: How can I confirm that FTI-276 is working in my experiment?

    • Use a functional assay: The most direct way is to demonstrate a phenotypic change, such as a reduction in invasion through a collagen matrix [1] or inhibition of cell proliferation.
    • Employ a pharmacological rescue: As shown in the sarcoma study, the effects of FTI-276 can be partially reversed by adding the prenylation agonist farnesyl pyrophosphate (FPP, 20 μM). If FPP restores your observed phenotype, it confirms that FTI-276 is acting through the inhibition of prenylation [1].

Experimental Protocol: Invasion Assay in Sarcoma Cells

The following is a detailed methodology based on a study that successfully used FTI-276 to inhibit sarcoma cell invasion [1].

1. Cell Culture and Pre-treatment

  • Culture human osteogenic sarcoma cells (e.g., 143B line) in DMEM supplemented with 10% fetal bovine serum (FBS).
  • At 70% confluence, switch to serum-free medium for starvation.
  • Treat cells overnight with your chosen concentration of FTI-276 (e.g., 15 μM) in serum-free medium. Include control groups with vehicle (e.g., DMSO) and, optionally, a rescue group with FPP (20 μM) alone or in combination with FTI-276.

2. Collagen-based Invasion Assay

  • Use a commercial 96-well collagen-based invasion assay kit (e.g., QCM 96-well from Chemicon).
  • Coatings are typically a mix of Type I (85%) and Type III (15%) collagen.
  • After trypsinization, normalize cell numbers and seed 4.0 x 10⁴ cells/well onto the coated plates (use multiple replicates).
  • The feeder tray should contain media with 10% FBS as a chemoattractant. Include blank controls with no cells.
  • Incubate the invasion plate overnight.

3. Analysis and Data Quantification

  • The next day, process the plates according to the manufacturer's protocol.
  • Non-invading cells are removed from the interior of the inserts.
  • Invading cells on the lower surface are detected and quantified using a fluorescent dye (e.g., measured with 480/520 nm filter set on a plate reader).
  • Analyze the data using statistical tests like ANOVA to determine if the reduction in invasion in treated groups is significant (typically P < 0.05).

FTI-276 Mechanism and Workflow

To help visualize how FTI-276 works and how to apply it in an experiment, refer to the following diagrams.

G RasProtein Ras Protein (Inactive, Cytosolic) FTase Farnesyltransferase (FTase) RasProtein->FTase  Binds CAAX motif PrenylatedRas Prenylated Ras (Active, Membrane-Bound) FTase->PrenylatedRas  Adds Farnesyl Group FTI FTI-276 Inhibitor FTI->FTase  Competitive Inhibition Downstream Activation of Downstream Signaling (e.g., MAPK pathway) PrenylatedRas->Downstream Phenotype Phenotypic Outcomes: • Increased Invasion • Cell Proliferation Downstream->Phenotype

G Start 1. Cell Seeding & Starvation (70% confluence, serum-free) Treat 2. Drug Treatment • Control (DMSO) • FTI-276 (e.g., 15 µM) • Rescue (FTI-276 + 20 µM FPP) Start->Treat Assay 3. Functional Assay • Collagen Invasion Assay • Cell Proliferation (CCK-8) • Western Blot (Prelamin A) Treat->Assay Analyze 4. Analysis & Validation • Quantify invasion/proliferation • Statistical test (ANOVA) • Confirm with rescue (FPP) Assay->Analyze

References

Troubleshooting FTI-276 Efficacy: Key Questions & Answers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My FTI-276 treatment is not showing efficacy. Could the tumor model I am using be the issue?

A: The genetic background of your tumor model is a critical factor. FTI-276 was developed to inhibit oncogenic Ras, but its efficacy is highly dependent on the specific Ras isoform and the presence of alternative prenylation pathways.

The table below summarizes the efficacy of FTI-276 and other FTIs in various models.

Tumor Model / Cell Context Observed Efficacy of FTI-276/FTIs Key Findings & Potential Reasons Citation
Mouse Lung Tumor Model (Oncogenic K-ras) Effective 41.7% reduction in tumor multiplicity; 79.4% reduction in tumor volume/burden; 77% increase in apoptotic index. [1]
v-Ha-ras Transgenic Mice (Mammary & salivary tumors) Effective (Tumor regression) Regression induced by FTI L-744,832; mediated by increased apoptosis. Efficacy was maintained even in a p53-/- background. [2]
Theoretical / General Context (Oncogenic K-Ras) Reduced/Resistant K-Ras (and N-Ras) can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) in the presence of FTIs, allowing membrane localization and function. [3] [4]
c-neu (ErbB2) Transgenic Mice Not Effective Treatment with FTI L-744,832 did not result in tumor regression, suggesting that some oncogenes are not dependent on farnesylated proteins. [2]

Q2: Beyond the tumor model, what other experimental factors can affect the outcome?

A: Several variables in your experimental design and compound handling can significantly influence results.

Factor Consideration & Troubleshooting Tip Citation
Treatment Schedule & Formulation In the efficacious mouse lung tumor study, FTI-276 was delivered daily for 4 months via a time-release pellet. Inconsistent dosing or poor compound stability in solution can lead to sub-therapeutic exposure. [1]
Defining & Measuring Efficacy Relying solely on tumor volume at a single endpoint can be misleading. Incorporate repeated measures of tumor size and use analytical methods like linear mixed effects models on log-transformed data, which are more powerful and use all data points. [5]
Data Presentation For regulatory submissions, ensure tables and figures follow FDA-standardized formats for clarity and consistency, which helps in accurate evaluation of efficacy data. [6]

Q3: If FTI-276 doesn't always block K-Ras, how is it causing tumor regression?

A: This is a crucial point. The antitumor effects of FTI-276 are likely due to inhibition of other farnesylated proteins, not mutant K-Ras. Promising alternative targets include:

  • H-Ras: This Ras isoform does not undergo alternative geranylgeranylation, making tumors driven by mutant H-Ras potentially more sensitive to FTIs [3].
  • Proteins involved in mitosis: Farnesylated proteins like CENP-E and CENP-F are essential for proper chromosome alignment and mitotic progression. Their inhibition can cause mitotic arrest and cell death [4].

The following diagram illustrates the primary mechanism of FTI-276 and the reason for resistance in some contexts.

Experimental Protocol: Validating FTI-276 Activity In Vivo

The following is a detailed methodology based on a successful published study using FTI-276 in a mouse lung tumor model [1].

1. Objective: To evaluate the chemopreventive or therapeutic efficacy of FTI-276 in a primary mouse lung tumor model induced by the carcinogen NNK.

2. Materials:

  • Animals: Female A/J mice.
  • Carcinogen: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
  • Compound: FTI-276.
  • Formulation: Time-release pellets.

3. Procedure:

  • Tumor Induction: Administer NNK to the mice to induce lung tumors harboring an oncogenic K-ras mutation.
  • Treatment Administration: Implant time-release pellets containing FTI-276 subcutaneously. In the cited study, pellets were designed to deliver a daily dose for a period of 4 months.
  • Experimental Controls: Include a control group implanted with placebo pellets.
  • Termination and Analysis: Sacrifice mice 4.5 months after carcinogen treatment.
    • Primary Endpoints: Count the number of lung surface tumors (multiplicity) and calculate total tumor volume per mouse (burden).
    • Apoptosis Measurement: Determine the apoptotic index in tumors (e.g., via TUNEL staining) and compare it to control tumors.

Future Directions and FAQs

Q: Are FTIs still relevant given the resistance of K-Ras? A: Yes, but their application is being refined. Research now focuses on using FTIs for:

  • H-Ras mutant cancers, which lack an alternative prenylation pathway [3].
  • Non-oncological applications, such as Hutchinson-Gilford Progeria Syndrome and antiviral therapy (e.g., Lonafarnib for hepatitis D and recently discovered for RSV) [3] [7].

Q: What is a robust statistical method for analyzing in vivo tumor growth data? A: Instead of t-tests at individual time points, use linear mixed effects regression models applied to the natural log of tumor measurements. This approach uses all longitudinal data, accounts for correlation between repeated measures from the same mouse, and has greater statistical power [5].

References

Understanding FTI-276 and Cytotoxicity Challenges

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 is a potent inhibitor of farnesyltransferase (FTase), an enzyme that adds a lipid moiety (farnesyl) to proteins containing a C-terminal CaaX motif (where "C" is cysteine, "a" is often an aliphatic amino acid, and "X" determines prenylation type) [1] [2]. This prenylation is crucial for the membrane localization and function of several signaling proteins, most notably Ras GTPases [2].

The following table summarizes the core context around FTI-276 and the general cytotoxicity of FTase inhibitors (FTIs):

Aspect Details Relevance to Primary Cell Cytotoxicity
FTI-276 Role Potent FTase inhibitor; research tool for studying Ras and other farnesylated proteins [3]. Basis for its application and potential cytotoxic effects.
Primary FTI Target Farnesyltransferase (FTase) [1]. Direct molecular target.
Key Process Inhibited Protein prenylation, specifically farnesylation [2]. Disruption causes downstream phenotypic effects.
General FTI Cytotoxicity Preclinical studies showed FTIs could kill cancer cells in vitro with little toxicity [2]. Suggests a potential therapeutic window, but primary cells may be more sensitive.
Mechanism of Cell Death Can include induction of apoptosis, as demonstrated by other FTIs like L-744,832 in transgenic mouse models [4]. A key pathway likely involved in FTI-276 cytotoxicity.

The challenge arises because prenylation is essential for the function of many proteins beyond oncogenic Ras, in both cancerous and normal cells. The essential role of FTase is highlighted by the fact that genetic disruption of its catalytic subunit is embryonically lethal in mice [2]. Primary cells, being non-transformed and more physiologically relevant, can be particularly sensitive to the disruption of these fundamental cellular processes.

Strategies for Troubleshooting Cytotoxicity

Based on the general mechanisms of FTIs, here are strategic approaches you can test in your experiments to mitigate FTI-276 cytotoxicity.

Strategy Rationale & Methodological Considerations References
1. Dose Optimization Find a balance between inhibiting target farnesylation and maintaining cell viability. Perform a dose-response curve and use the lowest effective concentration that achieves the desired biochemical effect (e.g., inhibition of H-Ras prenylation). [2]
2. Pulsed/Short-Term Exposure Limit continuous exposure to reduce cumulative toxic effects. Apply FTI-276 in short pulses followed by a recovery period in drug-free media, which may be sufficient to induce a lasting biological effect. -
3. Investigate Alternative Prenylation Cytotoxicity might be due to inhibiting specific farnesylated proteins critical for primary cell survival. Use proteomics to identify which farnesylated proteins are affected. Note: Some proteins like KRas can be "cross-prenylated" by GGTase-I when FTase is blocked, potentially contributing to survival of cancer cells but not necessarily primary cells. [1] [2]

A Proposed Experimental Workflow

The diagram below outlines a logical workflow for troubleshooting FTI-276 cytotoxicity in primary cells, integrating the strategies above.

G Troubleshooting FTI-276 Cytotoxicity in Primary Cells cluster_1 Key Validation & Analysis Points Start Start: High Cytotoxicity in Primary Cells Step1 1. Establish Baseline & Validate Target Start->Step1 Step2 2. Optimize Dosage Step1->Step2 Val1 Biochemical Assay: Confirm reduced protein farnesylation Step1->Val1 Step3 3. Modify Treatment Schedule Step2->Step3 Val2 Viability Assay: Measure cell health (e.g., MTT, apoptosis) Step2->Val2 Step4 4. Investigate Mechanism Step3->Step4 Val3 Functional Assay: Confirm desired phenotypic outcome Step3->Val3 Outcome1 Outcome: Viable & Effectively Treated Cells Step4->Outcome1 Val4 Mechanistic Analysis: Identify critical off-target farnesylated proteins Step4->Val4

Knowledge Gaps and Future Research

The search results confirm that a one-size-fits-all solution does not exist. The core challenge is that we lack a clear understanding of which specific farnesylated protein(s), when inhibited, are responsible for triggering cell death in primary cells [2]. This is the most critical knowledge gap. Identifying these proteins in your specific primary cell type would be a significant step toward a rational solution, for instance, by allowing you to monitor them as biomarkers for a more refined therapeutic window.

References

FTI-276 selectivity over GGTase I optimization

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 Fact Sheet

The table below summarizes the core characteristics of FTI-276 as documented in the literature.

Attribute Description
Chemical Name N-[4-[2(R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine trifluoroacetate salt [1]
Primary Target Farnesyltransferase (FTase) [1]
IC₅₀ for FTase 0.5 nM [1]
Selectivity vs GGTase I >100-fold (IC₅₀ for GGTase I is 50 nM) [1]
Mechanism Ras CAAX peptidomimetic that selectively inhibits FTase, blocking the farnesylation and membrane localization of substrate proteins like Ras [1] [2].
Key Biological Effect Blocks growth of human lung carcinoma expressing oncogenic K-Ras in nude mice [1].
Storage Store at -80°C [1]
Purity ≥95% (HPLC) [1]

Experimental Protocols & Selectivity Verification

A primary concern when using FTI-276 is confirming that the observed cellular effects are due to specific FTase inhibition and not off-target effects on GGTase-I. The following workflow and protocol outline a robust method for this verification.

G Start Start: Treat Th1 Cells A Metabolic Labeling: - F-Az (Farnesyl Azide) - GG-Az (Geranylgeranyl Azide) Start->A B Click Chemistry Reaction: Covalent linkage to biotin/resin A->B C Enrichment of Prenylated Proteins B->C D Mass Spectrometry Analysis C->D E Data Analysis: Identify FTase-specific targets D->E

This experimental approach, adapted from a 2025 BMC Biology study, uses metabolic labeling and click chemistry to specifically capture and identify proteins that are farnesylated in cells [3].

Protocol: Identifying FTase-Specific Targets using FTI-276

This protocol helps validate FTI-276's selectivity by identifying its direct targets and the proteins affected by its inhibition.

1. Cell Treatment and Metabolic Labeling:

  • Differentiate primary T helper 1 (Th1) cells in vitro.
  • Treat one set of cells with FTI-276 (e.g., 1-10 µM) and maintain another set as an untreated control.
  • Incubate both sets with Farnesyl Alcohol Azide (F-Az). This analog is incorporated by FTase in place of the natural farnesyl pyrophosphate [3].
  • Optional for broader context: Include a parallel experiment using Geranylgeranyl Alcohol Azide (GG-Az) to label proteins modified by GGTases [3].

2. Cell Lysis and Click Chemistry:

  • Lyse the cells to extract proteins.
  • Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to covalently link the azide-labeled, newly prenylated proteins to a resin (e.g., agarose beads) via a linker. This step biotinylates the prenylated proteins for enrichment [3].

3. Enrichment and Identification:

  • Thoroughly wash the resin to remove non-specifically bound proteins.
  • Elute the enriched prenylated proteins.
  • Digest the proteins and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

4. Data Analysis:

  • Compare the protein profiles between FTI-276 treated and untreated samples.
  • True FTase targets will show a significant reduction in enrichment in the F-Az labeled, FTI-276 treated sample compared to the control.
  • Proteins whose enrichment is unaffected by FTI-276 are likely prenylated by GGTases, demonstrating the inhibitor's selectivity [3].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with FTI-276.

Problem Possible Cause Solution & Prevention
Lack of Phenotypic Effect Alternative prenylation by GGTase-I (especially for K-Ras/N-Ras) [2]. Use a combination of FTI-276 and a GGTI for critical proteins; validate with a geranylgeranylation assay [4].
High Background in Assays Incomplete washing during enrichment; compound degradation. Optimize wash stringency (salt, detergent); ensure proper storage at -80°C and use fresh DMSO aliquots [1] [3].
Cellular Toxicity at Low Doses Off-target effects or inhibition of essential farnesylated proteins. Titrate the inhibitor (dose-response curve); check cytotoxicity; use the lowest effective dose [3].
Inconsistent Activity Between Batches Compound instability upon reconstitution or freeze-thaw cycles. Prepare fresh stock solutions in quality DMSO; avoid repeated freeze-thaw cycles; refer to the Certificate of Analysis for batch-specific data [1].

Key Insights on Selectivity and Mechanisms

  • Beyond Ras: While developed as an anti-Ras strategy, FTI-276's effects are now attributed to inhibiting a broader range of farnesylated proteins (e.g., RheB, Lamin A, others identified in prenylome studies) [3] [2]. Your observed phenotype may result from inhibiting these other targets.
  • The Statin Alternative/Complement: Statins indirectly inhibit all protein prenylation by blocking the mevalonate pathway, reducing cellular levels of both farnesyl and geranylgeranyl pyrophosphates [3] [4]. Combining low-dose FTI-276 with a statin can sometimes enhance the specificity and efficacy of prenylation blockade [4].

The experimental protocols and data provided here are intended for research purposes only. They are not for diagnostic or therapeutic use.

References

handling FTI-276 hygroscopic properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding FTI-276 Properties

FTI-276 is a potent farnesyltransferase inhibitor supplied as a white to off-white solid that is hygroscopic, meaning it readily absorbs moisture from the air [1] [2]. This property can impact its stability and performance in experiments. Key quantitative data are summarized below.

Property Specification / Value Source / Reference
Quality/Assay ≥90% (HPLC) [1] Calbiochem (Merck KGaA)
Physical Form Solid, white to off-white [1] [2] Calbiochem (Merck KGaA); MedChemExpress
Hygroscopicity Yes; must be stored desiccated [1] Calbiochem (Merck KGaA)
Solubility (Stock) 25 mg/mL in DMSO [1]; 100 mg/mL in DMSO (ultrasonic recommended) [2] Calbiochem (Merck KGaA); MedChemExpress
Long-term Storage -20°C, desiccated [1] Calbiochem (Merck KGaA)
Reconstituted Solution Stable for up to 1 week at -70°C [1] Calbiochem (Merck KGaA)

Frequently Asked Questions & Troubleshooting

FAQ 1: How should I store FTI-276 to prevent moisture degradation?
  • Answer: Due to its hygroscopic nature, FTI-276 must be stored in a desiccated environment at -20°C [1]. The product is packaged under an inert gas to enhance stability [1].
  • Troubleshooting: If you suspect the powder has clumped or become wet, it may have degraded.
    • Solution: Gently bring the vial to room temperature in a desiccator before opening to prevent condensation. Perform analytical testing (e.g., HPLC) to confirm the compound's purity and potency before use in critical experiments.
FAQ 2: What is the correct way to prepare and store stock solutions of FTI-276?
  • Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent [1] [2]. After reconstitution, the solution is not stable for long periods.
    • Protocol: Aliquot the stock solution and freeze it at -70°C. Under these conditions, stock solutions are stable for up to 1 week [1].
  • Troubleshooting: Precipitation or inconsistent experimental results may occur.
    • Solution:
      • Ensure complete dissolution by using ultrasonic treatment [2].
      • Avoid repeated freeze-thaw cycles by using single-use aliquots.
      • Use newly opened, anhydrous DMSO for preparation, as hygroscopic DMSO can absorb water and affect solubility and stability [2].

Experimental Handling Workflow

The following diagram outlines the key steps for handling FTI-276 to ensure its stability, from storage to experimental use.

Start Start: Retrieve FTI-276 S1 Vial is stored at -20°C in a desiccator Start->S1 S2 Equilibrate sealed vial to room temperature in a desiccator S1->S2 S3 Briefly open vial in a dry environment (e.g., glove box) to weigh powder S2->S3 S4 Immediately reconstitute in anhydrous DMSO S3->S4 S5 Briefly sonicate to ensure complete dissolution S4->S5 S6 Aliquot into single-use vials to minimize freeze-thaw cycles S5->S6 S7 Store aliquots at -70°C (Stable for 1 week) S6->S7 S8 Thaw aliquot and use for experiment S7->S8

References

Comprehensive Technical Support Guide: FTI-276 Stock Solution Preparation and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FTI-276: Properties and Mechanism of Action

FTI-276 is a novel, potent, and selective protein farnesyltransferase (PFT) inhibitor with extensive applications in cancer research and signal transduction studies. This CAAX peptidomimetic compound is structurally designed to mimic the carboxyl terminus of K-Ras4B, enabling it to competitively inhibit the farnesylation process essential for the membrane localization and oncogenic activity of Ras proteins. FTI-276 exhibits impressive potency with IC₅₀ values of 0.9 nM and 0.5 nM against Plasmodium falciparum and human farnesyltransferase, respectively [1].

The primary mechanism of action of FTI-276 involves blocking protein farnesylation, a critical post-translational modification required for the proper membrane localization and function of several signaling proteins, including Ras. Preclinical studies have demonstrated that FTI-276 effectively suppresses tumor growth in nude mice models of human lung carcinoma harboring K-Ras mutations and p53 deletions, while showing no inhibitory effect on tumors without Ras mutations [2]. This selective action makes it an invaluable research tool for investigating Ras-dependent signaling pathways and developing targeted cancer therapies.

FTI-276 Basic Properties and Handling Specifications

Physicochemical Characteristics

Table 1: Fundamental properties of FTI-276

Property Specification Research Significance
CAS Number 170006-72-1 Unique identifier for material ordering and verification
Molecular Formula C₂₁H₂₇N₃O₃S₂ Determines molecular weight and elemental composition
Molecular Weight 433.5874 g/mol Essential for molar concentration calculations
Purity ≥98% Ensures experimental reproducibility and potency
Appearance Solid at room temperature Informs handling and storage requirements
LogP 0.6 Indicates moderate lipophilicity, guiding solvent selection
Storage Conditions Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) Critical for maintaining stability and bioactivity
Spectral and Structural Identifiers

Table 2: Advanced identification parameters

Identifier Type Value Application
SMILES CSCCC@@HO)NC(=O)C1=C(C=C(C=C1)NCC@HN)C2=CC=CC=C2 Chemical structure representation for database searches
InChi Key ZIXDDEATQSBHHL-BEFAXECRSA-N Unique structure identifier for computational studies
PubChem CID 395754 Reference for public chemical database information
Exact Mass 433.149 Important for mass spectrometry verification
Hydrogen Bond Donor Count 5 Influences solubility and molecular interactions
Hydrogen Bond Acceptor Count 7 Affects dissolution characteristics and formulation

Stock Solution Preparation Protocols

Standard Stock Solution Preparation

The following protocol outlines the recommended procedure for preparing FTI-276 stock solutions:

  • Equipment Preparation: Gather sterile microcentrifuge tubes, pipettes, appropriate solvent (typically DMSO), and safety equipment including gloves and lab coat.
  • Weighing: Accurately weigh the desired amount of FTI-276 powder using an analytical balance. Record the exact mass for concentration calculations.
  • Initial Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (typically 5-50 mM). For example, to prepare a 10 mM stock solution, add 230.6 μL of DMSO per 1 mg of FTI-276 [1].
  • Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. Avoid excessive foaming.
  • Quality Check: Visually inspect the solution for complete dissolution and absence of particulate matter.
  • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Label aliquots clearly with compound name, concentration, date, and preparer's initials. Store at -20°C or -80°C for long-term preservation.

Table 3: Stock solution preparation guide

Target Concentration Volume DMSO per 1 mg FTI-276 Volume DMSO per 5 mg FTI-276 Volume DMSO per 10 mg FTI-276
1 mM 2.306 mL 11.532 mL 23.063 mL
5 mM 461.3 μL 2.306 mL 4.613 mL
10 mM 230.6 μL 1.153 mL 2.306 mL
In Vivo Formulation Preparation

For animal studies, FTI-276 requires specific formulations to ensure bioavailability and reduce potential solvent toxicity. The following formulations have been experimentally validated [1]:

Injection Formulation 1 (Recommended for most applications):

  • Composition: DMSO:Tween 80:Saline = 10:5:85 (v/v/v)
  • Preparation:
    • Prepare 100 μL DMSO stock solution at 10× the final desired concentration
    • Add 50 μL Tween 80 while vortexing gently
    • Slowly add 850 μL sterile saline with continuous mixing
    • Use immediately or store appropriately based on stability data

Injection Formulation 2 (Enhanced solubility):

  • Composition: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v)
  • Preparation:
    • Combine 100 μL DMSO stock solution with 400 μL PEG300
    • Add 50 μL Tween 80 with mixing
    • Gradually add 450 μL saline while vortexing
    • Confirm clarity before administration

Oral Formulation 1 (For gavage administration):

  • Composition: 0.5% CMC Na (carboxymethylcellulose sodium)
  • Preparation:
    • Prepare 0.5% CMC Na solution by dissolving 0.5 g CMC Na in 100 mL purified water
    • Add FTI-276 powder to achieve desired concentration (e.g., 2.5 mg/mL)
    • Mix thoroughly to create a uniform suspension
    • Use fresh preparation for each administration

fti_formulation Start Start FTI-276 Formulation SolventSelection Solvent Selection Start->SolventSelection DMSO DMSO Stock Solution SolventSelection->DMSO InVivo In Vivo Formulation DMSO->InVivo Oral Oral Administration InVivo->Oral Injection Injection Preparation InVivo->Injection QualityCheck Quality Assessment Oral->QualityCheck Injection->QualityCheck Storage Aliquot & Storage QualityCheck->Storage

Figure 1: FTI-276 Formulation Workflow Decision Tree

Troubleshooting Guide: Common Issues and Solutions

Precipitation and Solubility Issues

Problem: Visible precipitation occurs after dilution of stock solution into aqueous buffers.

Solutions:

  • Gradual Dilution: Perform stepwise dilution rather than direct addition to aqueous solutions. First dilute the DMSO stock solution with a miscible intermediate solvent like PEG300 or ethanol before adding to aqueous buffers.
  • Surfactant Addition: Include non-ionic surfactants such as Tween 80 (0.1-1%) or pluronic F-68 (0.01-0.1%) in the aqueous buffer to enhance solubility [1].
  • Concentration Adjustment: Reduce the final concentration of FTI-276 in the working solution. If possible, use the lowest effective concentration determined from dose-response experiments.
  • Solvent Modification: Increase the final DMSO concentration up to 0.5% if compatible with your experimental system. For cell culture applications, ensure final DMSO concentration does not exceed 0.1% to maintain cell viability.
  • Sonication: Briefly sonicate the solution (10-15 seconds in a water bath sonicator) to redissolve precipitated material.

Problem: Incomplete dissolution of FTI-276 powder in pure DMSO.

Solutions:

  • Fresh Solvent: Use fresh, anhydrous DMSO from a newly opened bottle. DMSO is hygroscopic and absorbs moisture over time, reducing its dissolving capacity.
  • Gentle Heating: Warm the DMSO to 37°C before adding the compound. Do not exceed 40°C to prevent compound degradation.
  • Extended Mixing: Vortex for 2-3 minutes or rotate on a tube rotator for 15-30 minutes.
  • Alternative Solvents: If dissolution remains problematic, try alternative solvents such as DMF or ethanol, though these may not be compatible with all biological assays.
Stability and Storage Problems

Problem: Loss of biological activity after storage of stock solutions.

Solutions:

  • Proper Aliquoting: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles. Each thawed aliquot should be used within 24 hours if stored at 4°C.
  • Oxygen Exclusion: Flute storage vials with inert gas (argon or nitrogen) before sealing to prevent oxidation.
  • Temperature Consistency: Maintain consistent storage temperature. Fluctuations between frozen and thawed states accelerate degradation.
  • Quality Monitoring: Regularly assess stock solution quality using analytical methods such as HPLC if possible, or compare biological activity against a freshly prepared standard.

Problem: Precipitation during frozen storage.

Solutions:

  • Formulation Adjustment: Add co-solvents such as PEG300 (10-20%) to the stock solution before freezing to prevent crystallization.
  • Rapid Thawing: Thaw frozen aliquots quickly in a warm water bath (25-30°C) with gentle mixing to ensure homogeneous redissolution.
  • Filter Sterilization: If sterility is required, filter through a 0.2 μm membrane after complete dissolution and before aliquoting.
Experimental Inconsistencies

Problem: Variable results in biological assays between different stock solution batches.

Solutions:

  • Standardized Protocol: Implement a standardized preparation protocol across all experiments and users.
  • Positive Controls: Include appropriate positive controls in each experiment. For farnesylation inhibition assays, monitor processing of known farnesylated proteins like HDJ-2 or prelamin A.
  • Dose Verification: Confirm effective concentration range in your specific experimental system. The established IC₅₀ for farnesyltransferase inhibition is 0.5 nM, but cellular activity may require higher concentrations (1-10 μM) due to permeability and efflux mechanisms [1].
  • Solvent Matching: Ensure equivalent solvent concentrations across all treatment groups, including controls.

Experimental Applications and Validation Protocols

In Vitro Farnesylation Inhibition Assay

This protocol validates FTI-276 activity in cellular models by detecting accumulation of unfarnesylated proteins:

  • Cell Treatment: Seed appropriate cells (NIH 3T3, A549, or other relevant lines) in 6-well plates at 60-70% confluence. Allow attachment overnight.
  • Compound Application: Treat cells with FTI-276 at concentrations ranging from 1 nM to 10 μM for 16-24 hours. Include DMSO-only treated controls.
  • Protein Extraction: Harvest cells using RIPA buffer supplemented with protease inhibitors.
  • Western Blot Analysis:
    • Separate 20-30 μg of total protein by SDS-PAGE (12% gel)
    • Transfer to PVDF membrane
    • Probe with antibodies against unfarnesylated HDJ-2 (a specific farnesylation substrate) or lamin A/C to detect prelamin A accumulation
    • Use β-actin or GAPDH as loading controls
  • Data Interpretation: Successful farnesylation inhibition is indicated by increased electrophoretic mobility of HDJ-2 due to lack of farnesyl group, or accumulation of prelamin A.
Antitumor Efficacy Assessment in Animal Models

The following protocol is adapted from established methodologies demonstrating FTI-276 efficacy in lung cancer models [3] [2]:

  • Animal Model Selection: Use appropriate tumor models such as A/J mice with chemically-induced lung adenomas or nude mice xenografted with human lung carcinoma cells harboring K-Ras mutations.
  • Dosing Regimen: Administer FTI-276 at 50 mg/kg body weight daily via subcutaneous time-release pellets or oral gavage for 30 days [3].
  • Formulation Preparation: Prepare the compound using Injection Formulation 1 or Oral Formulation 1 as described in Section 3.2.
  • Tumor Monitoring: Measure tumor multiplicity (number of tumors per mouse), incidence (percentage of mice with tumors), and volume at regular intervals.
  • Endpoint Analysis: Process tumors for histopathological examination and molecular analysis. Expected outcomes include approximately 60% reduction in tumor multiplicity and 42% reduction in tumor incidence as reported in preclinical studies [3].

ras_pathway GrowthFactor Growth Factor Stimulation Receptor Receptor Tyrosine Kinase Activation GrowthFactor->Receptor RasGDP Inactive Ras-GDP Receptor->RasGDP GEF Activation RasGTP Active Ras-GTP RasGDP->RasGTP GDP/GTP Exchange Farnesylation Farnesylation Process RasGTP->Farnesylation MembraneLocalization Membrane Localization Farnesylation->MembraneLocalization FTI276 FTI-276 Inhibition FTI276->Farnesylation Inhibition Signaling Downstream Signaling Cascade MembraneLocalization->Signaling Proliferation Cell Proliferation & Tumor Growth Signaling->Proliferation

Figure 2: FTI-276 Inhibition of Ras Farnesylation Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration for FTI-276 stock solutions in DMSO?

A: For most applications, 10 mM stock solutions in DMSO provide a good balance between concentration, solubility, and minimal solvent effects in biological assays. Higher concentrations (up to 50 mM) may be possible but should be verified for complete dissolution and stability. Always use the lowest stock concentration that allows for practical dosing volumes in your experimental system.

Q2: How many freeze-thaw cycles can FTI-276 stock solutions tolerate before significant degradation?

A: To maintain optimal stability, we recommend a maximum of 3 freeze-thaw cycles. Beyond this, degradation products may accumulate and affect experimental results. Best practice is to aliquot stock solutions into single-use portions and discard any leftover material after thawing. Stability studies indicate that properly aliquoted and stored FTI-276 maintains potency for at least 6 months at -80°C and 1 month at -20°C [1].

Q3: Does FTI-276 require special handling considerations due to its chemical properties?

A: Yes, FTI-276 contains functional groups that require specific handling:

  • The molecule contains thiol groups that can oxidize upon exposure to air, so minimize headspace in storage vials.
  • The compound is light-sensitive and should be protected from prolonged light exposure by using amber vials or wrapping containers in aluminum foil.
  • Standard handling precautions for potent bioactive compounds should be followed, including use of gloves, lab coats, and proper ventilation.

Q4: What is the evidence for FTI-276's selectivity for Ras-mutated tumors?

A: Preclinical studies demonstrate that FTI-276 selectively inhibits tumor growth in nude mice of human lung carcinomas with K-Ras mutation and p53 deletion, while showing no significant effect on tumors without Ras mutations [2]. This selective activity is attributed to the dependence of Ras-mutated tumors on persistent farnesylation signaling, while tumors without Ras mutations utilize alternative signaling pathways.

Q5: What positive controls are recommended when establishing FTI-276 activity in new experimental systems?

A: For farnesylation inhibition assays, monitoring the electrophoretic mobility shift of the chaperone protein HDJ-2 provides a reliable positive control. In tumor growth inhibition studies, human lung carcinoma cell lines with known K-Ras mutations (such as A549) should respond to FTI-276 treatment, while lines without Ras mutations (such as NCI-H226) should show minimal response [2].

References and Additional Resources

  • Invivochem FTI-276 Product Information [1]
  • Lantry LE, et al. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. 2000;21(1):113-6 [3]
  • Sun J, et al. Ras CAAX peptidomimetic FTI-276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion. Cancer Res. 1995;55(19):4243-7 [2]
  • Reactome Pathway Database: FTI-276 molecular interactions [4]

References

overcoming FTI-276 metabolic instability in vivo

Author: Smolecule Technical Support Team. Date: February 2026

The Core Stability Issue and Its Solution

The primary challenge with FTI-276 is the instability of its free form. The recommended solution is to use a stable salt form of the inhibitor.

Property Free Form (FTI-276) Stable Salt Form (FTI-276 TFA)
Stability Prone to instability [1] Stable; retains biological activity [1]
Appearance Solid, white to off-white [2] Supplied as a trifluoroacetate salt [2]
Handling Hygroscopic; requires desiccation [2] Packaged under inert gas for stability [2]
Recommendation Not recommended for in vivo use Recommended for in vivo studies

Experimental Protocols for Validation

After implementing the stable salt form, use these methods to confirm that FTI-276 is working effectively in your experimental system.

Measuring Direct Farnesyltransferase (FTase) Inhibition

This in vitro assay determines the potency of your FTI-276 preparation.

  • Principle: Measure the incorporation of a tritiated ([³H]) prenyl group from farnesyl diphosphate (FPP) into a protein substrate [3].
  • Procedure:
    • Incubation: Prepare a reaction mixture containing purified or partially purified FTase enzyme, your protein substrate (e.g., a recombinant CaaX peptide), and [³H]FPP.
    • Inhibition Test: Include your FTI-276 TFA solution in the reaction. A control with DMSO (the solvent) should be run in parallel.
    • Capture & Quantification: After incubation, capture the radiolabeled protein on a filter, wash it, and quantify the incorporated radioactivity using a scintillation counter [3].
  • Expected Outcome: A potent FTI-276 sample should inhibit FTase activity with an IC50 in the sub-nanomolar range (0.5 nM for human FTase) [1] [4].
Confirming Inhibition in Cultured Cells

This method verifies that FTI-276 successfully enters cells and blocks its intended target.

  • Principle: Treat cells with FTI-276 and detect a mobility shift in a known FTase substrate, such as the chaperone protein HDJ-2, via Western blot [3].
  • Procedure:
    • Treatment: Culture cells and treat them with your FTI-276 TFA solution. Include a DMSO vehicle control.
    • Cell Lysis & Gel Electrophoresis: After treatment, lyse the cells and separate the proteins using SDS-PAGE.
    • Western Blot: Transfer the proteins to a membrane and probe with an anti-HDJ-2 antibody [3].
  • Expected Outcome: Successful inhibition of protein farnesylation will result in the appearance of a slower-migrating band for HDJ-2 (the unprenylated form) on the Western blot.

Troubleshooting Guide: FAQs

Q1: How should I prepare and store stock solutions of FTI-276 TFA to ensure stability?

  • Reconstitution: Dissolve the powder in DMSO, typically at a concentration of 25 mg/mL [2].
  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles [2] [4].
  • Storage: Store the aliquots at -70°C for long-term stability. Stock solutions are stable for up to one week at this temperature [2].

Q2: My FTI-276 treatment is not showing the expected biological effect in my cell model. How can I check if the drug is working?

  • First, confirm target engagement: Perform the HDJ-2 gel shift assay described above. If you do not see the mobility shift, the inhibitor is not active in your cells.
  • Verify your experimental system: Ensure your model depends on a farnesylated protein (like K-Ras). FTI-276 selectively blocks tumor growth in models with K-Ras mutations but not in those without Ras mutations [5].
  • Check for compensatory mechanisms: Be aware that some proteins, like K-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when FTase is inhibited. FTI-276 is highly selective, but this biological bypass can reduce efficacy [3].

The following workflow outlines the key steps for addressing FTI-276 instability:

Start Problem: Suspected FTI-276 Metabolic Instability Step1 Use Stable FTI-276 TFA Salt Form Start->Step1 Step2 Validate In Vitro FTase Inhibition (IC50) Step1->Step2 Step3 Confirm Cellular Target Engagement (HDJ-2 Shift) Step2->Step3 Step4 Verify Biological Effect in Relevant Model Step3->Step4 End Successful In Vivo Experiment Step4->End

References

FTI-276 vs L-744832 farnesyltransferase inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Basic Characteristics

The following table summarizes the key characteristics of FTI-276 and L-744,832 based on the available data.

Characteristic FTI-276 L-744,832
Chemical Class Peptidomimetic CAAX mimetic [1] Peptidomimetic CAAX mimetic [2] [3]
Form Trifluoroacetate salt is commonly used [1] Dihydrochloride salt is commonly used [1]
Reported IC₅₀ (In Vitro Enzyme Assay) 500 pM (0.0005 µM) [1] Specific IC₅₀ not stated; active at 1-10 µM in cell-based studies [3] [4]
Reported Cellular Activity Antagonizes H- and K-Ras oncogenic signaling [1] Induces apoptosis and tumor regression; inhibits p70 S6 kinase [2] [1]
Key Reported Uses Used as an anti-cancer agent in research [1] Widely studied in vivo for tumor regression; used in monocyte signaling studies [2] [4]

Summary of Experimental Efficacy Data

The table below consolidates the experimental findings for each FTI from the search results. Note that these results come from different studies and model systems.

Aspect FTI-276 L-744,832
In Vivo Anti-Tumor Efficacy Information not available in search results. Induces dramatic regression of mammary and salivary tumors in MMTV-v-Ha-ras transgenic mice [2].
Primary Mechanism in vivo Information not available in search results. In MMTV-v-Ha-ras mice: Elevation of apoptosis. In ras/p53−/− mice: Apoptosis and G1 cell cycle arrest. In ras/myc mice: Reduction in S-phase fraction [2].
p53 Dependence Information not available in search results. Tumor regression is largely p53-independent [2].
Effect on Pancreatic Cancer Cells Information not available in search results. Inhibits anchorage-dependent growth (IC₅₀ varies by cell line). Induces G2/M cell cycle arrest (tetraploid DNA accumulation) and apoptosis [3].
Effect on Other Proteins Information not available in search results. Blocks H-Ras and N-Ras processing, but not K-Ras processing in pancreatic cancer cells [3]. Inhibits activation of p38, JNK, and p42/p44 MAP kinases in human monocytes [4].

Detailed Experimental Protocols

Here are the methodologies from key studies that you can adapt for a comparative analysis.

Protocol for In Vivo Tumor Regression Studies (L-744,832)

This protocol is based on the study using transgenic mouse models [2].

  • Animal Models: MMTV-v-Ha-ras transgenic mice (with activated H-Ras), bred with p53−/− or MMTV-c-myc mice to generate compound oncogene models.
  • Dosing: L-744,832 was administered via daily subcutaneous injections at a dose of 40 mg per kg of body weight.
  • Tumor Monitoring: Primary tumor volume was measured regularly. The Mean Growth Rate (MGR) was calculated over 14 days of treatment.
  • Mechanism Analysis:
    • Apoptosis: Levels of programmed cell death in tumors were quantified.
    • Cell Cycle Distribution: The proportion of cells in G1, S, and G2/M phases was analyzed, typically by flow cytometry.
    • p53 Status: Efficacy was tested in mice with functional p53 (p53+/+) and in those without (p53−/−).
Protocol for Cell-Based Efficacy Studies (L-744,832)

This methodology is outlined in studies on pancreatic cancer and monocyte signaling [3] [4].

  • Cell Lines: Human pancreatic ductal adenocarcinoma cell lines (e.g., Aspc-1, Bxpc-3, Panc-1) or human peripheral blood monocytes isolated from healthy donors.
  • Treatment: Cells are treated with FTI (e.g., 100 nM to 50 µM for pancreatic cells; 20 µM for monocytes) or a vehicle control (DMSO). Medium with fresh FTI is replaced every 24 hours.
  • Growth Inhibition (IC₅₀): Cell numbers are counted at 24, 48, and 72 hours after treatment. The IC₅₀ is the concentration that causes a 50% reduction in cell number compared to the control.
  • Cell Cycle Analysis: Cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
  • Apoptosis Assays: Detected through changes in nuclear morphology (microscopy) and internucleosomal DNA fragmentation (e.g., TUNEL assay).
  • Biochemical Markers:
    • Prenylation Status: Western blot analysis for the accumulation of unprocessed forms of proteins like HDJ-2 or prelamin A, which are markers of effective FTI activity [5].
    • Signaling Pathways: Western blot with phospho-specific antibodies to detect activation states of MAP kinase family members (p38, JNK, p42/p44) [4].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the reported mechanisms of action for FTIs, based primarily on data for L-744,832.

Diagram 1: FTI Mechanism and Cellular Outcomes

This diagram synthesizes the key mechanisms described across the search results [2] [3] [4].

FTI_Mechanism FTI FTI-276 / L-744,832 Ras Farnesylated Protein (e.g., H-Ras) FTI->Ras Inhibits Membrane Plasma Membrane Localization Ras->Membrane Requires Signaling Downstream Signaling (MAPK pathways, etc.) Membrane->Signaling Activates Outcomes Cellular Outcomes Signaling->Outcomes Apoptosis Induction of Apoptosis Outcomes->Apoptosis CellCycle Cell Cycle Arrest (G1 or G2/M phase) Outcomes->CellCycle Regression Tumor Regression Apoptosis->Regression CellCycle->Regression

Diagram 2: Experimental Workflow for In Vitro FTI Analysis

This workflow is based on the protocols from the search results [3] [5] [4].

Experimental_Workflow Start Plate Cells (Cancer Cell Lines) Treat Treat with FTI or Vehicle Control Start->Treat Harvest Harvest Cells (24, 48, 72 hrs) Treat->Harvest Analyze Analysis Pathways Harvest->Analyze Assay1 Cell Count & Viability (IC₅₀ Determination) Analyze->Assay1 Assay2 Flow Cytometry (Cell Cycle & Apoptosis) Analyze->Assay2 Assay3 Western Blot (HDJ-2/Lamin A processing, Phospho-MAPKs) Analyze->Assay3

Key Conclusions for Researchers

  • L-744,832 has extensive in vivo validation, demonstrating potent tumor regression in transgenic models through context-dependent mechanisms (apoptosis or cell cycle arrest) that are largely independent of p53 status [2]. Its efficacy extends beyond Ras inhibition, affecting multiple signaling pathways (MAPK) [4] and cell cycle checkpoints [3].
  • FTI-276 is characterized as a highly potent in vitro enzyme inhibitor (IC₅₀ 500 pM) [1], but the search results lack corresponding in vivo efficacy data or detailed mechanistic studies in whole cells.
  • For a direct comparison, your laboratory would need to conduct parallel experiments using standardized models and protocols, as such a head-to-head analysis is not available in the literature I found.

References

comparing FTI-276 with other CAAX peptidomimetics

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 Profile and Mechanism of Action

FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal end of Ras proteins. Its primary mechanism is the highly potent inhibition of farnesyltransferase (FTase), an enzyme critical for the post-translational modification and membrane localization of Ras and other CAAX proteins [1] [2] [3].

The diagram below illustrates the signaling pathway targeted by FTI-276.

G RasProtein Ras Protein (Inactive, Cytosolic) ActiveRas Farnesylated Ras (Active, Membrane-Bound) RasProtein->ActiveRas CAAX Prenylation FTase Farnesyltransferase (FTase) FTase->RasProtein Binds CAAX Motif FarnesylGroup Farnesyl Group FarnesylGroup->RasProtein DownstreamSignaling Activation of Downstream Proliferation & Survival Signals ActiveRas->DownstreamSignaling FTI276 FTI-276 Inhibitor FTI276->FTase Inhibits

Experimental Efficacy Data for FTI-276

The table below summarizes key experimental findings for FTI-276.

Experimental Model Dosage / Concentration Key Findings Reference

| In vitro Enzymatic Assay | IC₅₀ = 0.5 nM (FTase) IC₅₀ = 50 nM (GGTase I) | >100-fold selectivity for FTase over GGTase I [1] [3] [4]. | [1] [3] | | Human Lung Carcinoma (in vivo) (K-Ras mutation, p53 deletion) | Not specified in abstract | Selectively blocked tumor growth in nude mice [5]. | [5] | | Mouse Lung Adenoma (in vivo) (Chemically induced) | 50 mg/kg/day (via time-release pellet) | 60% reduction in tumor multiplicity 58% reduction in tumor volume [2]. | [2] | | NIH 3T3 Cells (in vitro) (Transformed with Ras oncogene) | 20 µM | Inhibited oncogenic signaling and tumor growth [1]. | [1] |

Detailed Experimental Protocol

The following is a generalized workflow for a key in vivo experiment demonstrating the efficacy of FTI-276 [2].

G Start A/J Mice (4 weeks old) Step1 Tumor Initiation Single dose of NNK carcinogen (100 mg/kg body weight) Start->Step1 Step2 Tumor Development Monitoring for 18 weeks Step1->Step2 Step3 Treatment Group Assignment (n=12 per group) Step2->Step3 Step4a Control Group Vehicle or placebo Step3->Step4a Step4b FTI-276 Group Daily delivery of 50 mg/kg (via time-release pellet for 30 days) Step3->Step4b Step5 Endpoint Analysis Tumor multiplicity, volume, incidence Step4a->Step5 Step4b->Step5

Key Experimental Details:

  • Animal Model: A/J mice are genetically susceptible to lung tumor development [2].
  • Carcinogen: NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a tobacco-specific carcinogen that induces lung tumors, often with K-Ras mutations [2].
  • Drug Formulation & Delivery: The use of a time-release pellet is crucial as it maintained a steady average serum concentration of 1.68 µg/mL for the entire 30-day treatment period, ensuring consistent inhibition [2].
  • Mutation Analysis: The study confirmed that the anti-tumor effect was not due to altering the K-Ras mutations themselves but by inhibiting the downstream signaling of the already mutated protein [2].

Comparison with Other FTIs and Research Implications

While a direct side-by-side comparison is not available in the search results, the literature provides context on how FTI-276 fits into the broader field.

  • Representative Molecule: FTI-276 is a prototypical CAAX peptidomimetic inhibitor, and its high potency and selectivity make it a benchmark in preclinical research [6] [7].
  • Clinical Translation: Other FTIs, such as Tipifarnib (R115777) and Lonafarnib (SCH66336), which are non-peptidomimetic heterocyclic compounds, have progressed to clinical trials. The experience with these drugs shows that FTI efficacy in human cancers is more complex and not solely dependent on Ras mutational status [7].
  • Research Significance: FTI-276 has been instrumental in proving the concept that inhibiting Ras farnesylation is a viable strategy to block the growth of tumors dependent on oncogenic Ras signaling, as shown in models with K-Ras mutations [5].

References

FTI-276 selectivity versus geranylgeranyltransferase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Biochemical Activity

The following table summarizes the core biochemical activity and selectivity profile of FTI-276.

Property FTI-276 Common GGTIs (e.g., GGTI-297, GGTI-2418)
Primary Target Farnesyltransferase (FTase) [1] Geranylgeranyltransferase I (GGTase I) [2]
In Vitro IC50 for Primary Target 500 pM (0.5 nM) [1] Information not specified in search results
In Vitro IC50 for Opposite Target 50 nM (for GGTase I), demonstrating high selectivity [1] Information not specified in search results
Selectivity Ratio (FTase/GGTase I) Approximately 100-fold [1] Information not specified in search results
Cellular Permeability Cell impermeable [1] Cell permeable (e.g., GGTI-2417) [2]
Reversibility Irreversible [1] Information not specified in search results

Functional Comparison in Biological Models

The table below compares the functional effects of these inhibitors in various experimental models.

Aspect FTI-276 GGTase I Inhibitors
Impact on Ras Protein Processing Inhibits H- and N-Ras processing. For K-Ras, requires combination with a GGTI (GGTI-297) for complete inhibition of prenylation [3]. Co-treatment with FTI-276 is required to inhibit oncogenic K-Ras prenylation [3].
Anti-tumor Efficacy in Vivo Suppresses growth of human tumor xenografts (e.g., 80% inhibition in A-549 lung carcinoma). Effective against cells transformed by H-Ras, even when its processing is resistant to FTI [3]. Suppresses growth of human tumor xenografts (e.g., 60% inhibition in A-549). Induces regression in breast cancer models by increasing nuclear p27Kip1 [2].
Impact on Cell Signaling Inhibits oncogenic signaling in Ras-transformed NIH 3T3 cells [1]. Inhibits Cdk2-mediated phosphorylation of p27Kip1, leading to its nuclear accumulation and cell death [2].
Other Biological Effects Attenuates opioid withdrawal syndrome in vivo and in vitro [4]. Information not specified in search results

Experimental Protocols for Key Assays

To ensure experimental reproducibility, here are the methodologies for key experiments cited in the tables.

In Vitro FTase and GGTase I Activity Assay

This protocol is used to determine the IC50 values for inhibitor potency [2].

  • Procedure: Enzyme activities are assayed from cell supernatants (e.g., from human Daudi cells) centrifuged at 60,000 × g. Inhibition studies are performed by measuring the compound's ability to block the transfer of a radioactive prenyl group ([³H]farnesyl from [³H]farnesylpyrophosphate for FTase, or [³H]geranylgeranyl from [³H]geranylgeranylpyrophosphate for GGTase I) to a recombinant protein substrate.
  • Substrates:
    • For FTase: H-Ras-CVLS peptide [2].
    • For GGTase I: H-Ras-CVLL peptide [2].
Assessing Ras Processing Inhibition in Cells

This method confirms the functional inhibition of prenylation in cellular models [3].

  • Cell Culture: Use relevant cell lines (e.g., NIH 3T3 transformed with oncogenic Ras, or human carcinoma lines like Calu-1 and A-549).
  • Treatment: Treat cells with the inhibitor (FTI-276, GGTI-297, or combination) or a vehicle control (DMSO) for a specified period.
  • Analysis: Prepare membrane and cytosolic fractions. Analyze the localization of Ras proteins by Western blot. Successful inhibition of prenylation prevents membrane localization, resulting in an accumulation of unprenylated Ras in the cytosolic fraction.
In Vivo Tumor Growth Suppression (Xenograft Model)

This protocol evaluates the anti-tumor efficacy of the inhibitors [3].

  • Model Establishment: Inoculate immunodeficient nude mice with human tumor cells (e.g., A-549 or Calu-1 lung carcinoma cells) to form xenografts.
  • Dosing: Administer the inhibitor (e.g., FTI-276) or a control to the mice after tumors are established.
  • Evaluation: Monitor and measure tumor growth over time. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group versus the control group.

Mechanism of Action in K-Ras Inhibition

The diagram below illustrates why inhibiting both FTase and GGTase I is necessary to block the prenylation of certain Ras proteins like K-Ras, a key challenge in cancer therapy.

G K_Ras K-Ras Protein (CAAX motif) FTase Farnesyltransferase (FTase) K_Ras->FTase Primary Path GGTase Geranylgeranyltransferase I (GGTase I) K_Ras->GGTase Alternative Path Prenylated Prenylated K-Ras FTase->Prenylated GGTase->Prenylated FTI FTI-276 FTI->FTase Inhibits GGTI GGTI-297 GGTI->GGTase Inhibits Membrane Membrane Localization & Signal Transduction Prenylated->Membrane

As the diagram shows:

  • K-Ras can be prenylated by either FTase or GGTase I [3]. FTI-276 alone can block the primary FTase pathway.
  • When FTase is inhibited, K-Ras can use GGTase I as an alternative path to become prenylated, thus evading the effects of a single FTI [3].
  • Complete inhibition of K-Ras prenylation requires co-treatment with both FTI-276 and a GGTI like GGTI-297 to block both enzymatic pathways simultaneously [3].

Key Insights for Research Applications

  • For Selective FTase Inhibition: FTI-276 is an excellent choice for studies focusing solely on FTase-dependent processes, such as in H-Ras or N-Ras driven models, due to its high potency and selectivity [1] [3].
  • For Targeting K-Ras: If your research involves K-Ras, a combination of FTI-276 and a GGTI is necessary to completely block its prenylation in many cellular contexts [3].
  • Interpreting Anti-Tumor Effects: The anti-tumor activity of FTI-276 alone, even in K-Ras mutant tumors, suggests its efficacy may stem from inhibiting other farnesylated proteins beyond Ras [3]. GGTIs contribute to anti-tumor effects through distinct mechanisms like cell cycle arrest via p27Kip1 stabilization [2].

References

validating Ras processing inhibition by FTI-276

Author: Smolecule Technical Support Team. Date: February 2026

FTI-276 Performance and Experimental Data

The table below summarizes key experimental findings for the farnesyltransferase inhibitor FTI-276 from various studies.

Experimental Context Key Findings on Efficacy & Specificity Dosage/Concentration Observed Effects
A/J mouse lung adenoma model [1] 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume. 50 mg/kg body weight (via time-release pellet). Demonstrated chemotherapeutic efficacy in a primary lung tumor model with K-ras mutations.
Vascular Smooth Muscle Cells (VSMCs) from SHRs [2] Inhibited norepinephrine-induced fibrotic responses; effects mimicked by FPPS inhibitor Ibandronate. 10 μM (in vitro). Showed specificity for farnesyltransferase; no inhibition by geranylgeranyltransferase inhibitor (GGTI-286).
Mechanistic Study on FTIs [3] FTI treatment rapidly increases geranylgeranylated RhoB (RhoB-GG), which induces phenotypic reversion and growth inhibition in Ras-transformed cells. N/A (Mechanistic study) Proposed alternative "FTI-Rho hypothesis" for the mechanism of FTI-induced growth inhibition.

Detailed Experimental Protocols

To help you validate Ras processing inhibition, here are the methodologies from the cited studies.

In Vivo Efficacy Protocol: Lung Adenoma Model [1]
  • Animal Model: 4-week-old A/J mice.
  • Tumor Initiation: A single dose of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) at 100 mg/kg.
  • Treatment:
    • Timing: Intervention began 18 weeks after initiation.
    • Compound: FTI-276.
    • Administration: Delivered via a time-release pellet implanted subcutaneously, designed to provide a consistent dose of 50 mg/kg body weight per day for 30 days.
  • Endpoint Analysis:
    • Tumor Multiplicity: Count of the number of lung adenomas per mouse.
    • Tumor Incidence: Percentage of mice with tumors.
    • Tumor Volume: Measurement of tumor size.
    • Mutation Analysis: Genotyping of tumors to confirm K-ras codon 12 mutations.
In Vitro Specificity Protocol: Fibrosis and Signaling in VSMCs [2]
  • Cell Culture: Vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats.
  • Treatment:
    • Induction: Stimulation with Norepinephrine (NE) to induce fibrotic responses.
    • Inhibition: Pre-incubation for 2 hours with 10 μM FTI-276. The study also used GGTI-286 (a GGTase-I inhibitor) for comparison to establish specificity.
  • Assessment of Fibrosis:
    • Western Blot: Protein levels of Connective Tissue Growth Factor (CTGF).
    • Hydroxyproline Test: Quantification of collagen content.
    • RT-qPCR: mRNA levels of α-1 procollagen I.
  • Assessment of Ras Activity:
    • Pull-down Assay: A Ras activation assay kit was used to isolate and detect active, GTP-bound Ras, followed by Western blot analysis.

Mechanism of Action and Signaling Pathways

FTI-276 is a CAAX peptidomimetic that acts as a competitive inhibitor for the enzyme farnesyltransferase (FTase) [1]. FTase catalyzes the addition of a 15-carbon farnesyl isoprenoid lipid to the C-terminal CAAX motif of proteins including Ras [3]. This farnesylation is a critical first step for the membrane localization and oncogenic function of Ras [4].

Initial drug development hypothesized that FTIs would work primarily by blocking Ras farnesylation. However, research revealed that their mechanism is more complex and may not rely solely on Ras inhibition [3]. Alternative mechanisms of action have been proposed:

  • The FTI-Rho Hypothesis: This model suggests that the antitransforming effects of FTIs are mediated significantly through altering the function of other farnesylated proteins, particularly RhoB [3].
  • Gain-of-Function Effect: In FTI-treated cells, the pool of farnesylated RhoB (RhoB-F) is rapidly lost and replaced by a geranylgeranylated form (RhoB-GG). This gain of RhoB-GG is itself sufficient to inhibit cell growth and cause phenotypic reversion in transformed cells, acting as a key mediator of the drug's effect [3].

The following diagram illustrates the Ras processing pathway and the mechanism of FTI-276.

G RasSynthesis Ras Protein Synthesis (Inactive, Cytosolic) PrenylatedRas Farnesylated Ras RasSynthesis->PrenylatedRas  Post-translational  Modification FTase Farnesyltransferase (FTase) FTase->PrenylatedRas  Catalyzes FPP Farnesyl Pyrophosphate (FPP) FPP->PrenylatedRas  Lipid Donor FTI FTI-276 Inhibitor FTI->FTase  Inhibits RhoB RhoB Alteration (Loss of RhoB-F, Gain of RhoB-GG) FTI->RhoB  Proposed Alternative  Mechanism MatureRas Mature Ras (Membrane-Associated, Active) PrenylatedRas->MatureRas  Further Processing  (Proteolysis, Carboxymethylation)

Research Context and Comparison to Modern Inhibitors

The development of FTI-276 belongs to an earlier, indirect strategy for targeting Ras. While FTIs showed promise in preclinical models, their clinical translation was limited. A key reason is that alternative Ras proteins like KRAS can be prenylated by geranylgeranyltransferase (GGTase-I) when FTase is blocked, allowing them to remain functional [3] [5].

This understanding fueled the direct targeting of Ras, leading to a new generation of drugs:

  • Direct KRASG12C Inhibitors: Drugs like sotorasib and adagrasib covalently bind to the mutant cysteine of KRASG12C, trapping it in an inactive state [6] [7].
  • Broader-Spectrum Inhibitors: Newer strategies are emerging, including pan-KRAS and pan-RAS inhibitors (e.g., RMC-6236), which target a wider range of RAS mutations and could help overcome resistance [6] [7].

Despite this shift, FTIs remain valuable as:

  • Critical Research Tools for studying protein prenylation.
  • Therapeutic Agents in specific contexts, such as HRAS-driven cancers, where prenylation is not rescued by GGTase-I [5].

References

FTI-276 specificity for Ras-dependent oncogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Specificity

FTI-276 is a CAAX peptidomimetic designed to mimic the carboxyl terminus of K-Ras4B. It acts as a highly potent and selective inhibitor of Ras farnesylation, a crucial post-translational modification required for the membrane association and cancer-causing activity of Ras oncoproteins [1]. Its selectivity is a key feature for research and therapeutic applications.

The table below summarizes the core characteristics of FTI-276:

Property Description
Chemical Class CAAX peptidomimetic tetrapeptide [1]
Primary Target Farnesyltransferase (FTase) [1]
Main Mechanism Inhibits farnesylation of Ras and other CAAX-containing proteins [1]
Key Selective trait Suppresses Ras-dependent oncogenicity; does not inhibit tumor growth of a human lung carcinoma with no Ras mutations [1]

Experimental Efficacy Data

Preclinical studies have demonstrated the efficacy of FTI-276 in various models. The following table summarizes key quantitative findings from animal studies:

Disease Model Treatment Regimen Key Efficacy Findings
Human lung carcinoma (K-Ras mutation, p53 deletion) in nude mice [1] Dose-dependent delivery Selective, dose-dependent blockade of tumor growth; correlated with inhibition of Ras processing in tumors.
MNNG-induced lung adenomas in A/J mice [2] 50 mg/kg/day via time-release pellet for 30 days 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume.

Alternative Mechanisms & Limitations

While developed to target Ras, research indicates that the growth-inhibitory effects of FTI-276 and related FTIs extend beyond Ras inhibition.

  • Effect on K-Ras Processing: A significant limitation is that FTI-276 alone is highly resistant to inhibiting the prenylation of K-Ras [3] [4]. In KB-Ras transformed cells, inhibiting oncogenic K-Ras processing requires both a farnesyltransferase inhibitor (like FTI-276) and a geranylgeranyltransferase I inhibitor (GGTI) [4].
  • The FTI-Rho Hypothesis: Evidence suggests that FTIs also act by altering the function of other farnesylated proteins, particularly RhoB [5]. Treatment with FTIs causes a loss of farnesylated RhoB (RhoB-F) and a gain of geranylgeranylated RhoB (RhoB-GG). This gain of RhoB-GG is sufficient to induce phenotypic reversion and cell growth inhibition in Ras-transformed cells, providing a Ras-independent mechanism of action [5].

The diagram below illustrates these two primary mechanisms of action for FTI-276.

G cluster_1 Direct Ras-Dependent Pathway cluster_2 Alternative Rho-Dependent Pathway FTI276 FTI-276 Inhibit Farnesyltransferase (FTase) Inhibit Farnesyltransferase (FTase) FTI276->Inhibit Farnesyltransferase (FTase) Block Ras Farnesylation Block Ras Farnesylation Inhibit Farnesyltransferase (FTase)->Block Ras Farnesylation Loss of Farnesylated RhoB (RhoB-F) Loss of Farnesylated RhoB (RhoB-F) Inhibit Farnesyltransferase (FTase)->Loss of Farnesylated RhoB (RhoB-F) Accumulate inactive Ras-Raf complexes in cytoplasm Accumulate inactive Ras-Raf complexes in cytoplasm Block Ras Farnesylation->Accumulate inactive Ras-Raf complexes in cytoplasm Suppress oncogenic signaling & tumor growth Suppress oncogenic signaling & tumor growth Accumulate inactive Ras-Raf complexes in cytoplasm->Suppress oncogenic signaling & tumor growth Gain of Geranylgeranylated RhoB (RhoB-GG) Gain of Geranylgeranylated RhoB (RhoB-GG) Loss of Farnesylated RhoB (RhoB-F)->Gain of Geranylgeranylated RhoB (RhoB-GG) Growth inhibition in transformed cells (even without Ras mutation) Growth inhibition in transformed cells (even without Ras mutation) Gain of Geranylgeranylated RhoB (RhoB-GG)->Growth inhibition in transformed cells (even without Ras mutation)

Key Experimental Protocols

The foundational studies for FTI-276 rely on several key experimental models. Here are detailed methodologies for the core experiments cited:

  • *In Vivo* Tumor Growth Inhibition (Nude Mouse Xenograft)

    • Cell Lines: Use human tumor cell lines with known Ras status (e.g., a human lung carcinoma with K-Ras mutation and p53 deletion, and another with no Ras mutations as a control) [1].
    • Animal Model: Athymic nude mice.
    • Intervention: Administer FTI-276 dissolved in a suitable vehicle (e.g., buffer) to experimental groups. A control group receives the vehicle alone. The treatment is typically given intraperitoneally in a dose-dependent manner (e.g., low vs. high dose) over several weeks [1].
    • Endpoint Analysis:
      • Measure tumor volume and weight over time.
      • Analyze Ras processing in excised tumors using techniques like western blotting to detect unprocessed (unfarnesylated) Ras [1].
  • *In Vivo* Chemotherapeutic Efficacy (Primary Lung Tumor Model)

    • Animal Model: A/J mice.
    • Tumor Initiation: At 4 weeks of age, administer a single dose of the carcinogen NNK to induce lung adenomas [2].
    • Intervention: After tumor development (e.g., 18 weeks post-initiation), implant time-release pellets designed to deliver a sustained daily dose of FTI-276 (e.g., 50 mg/kg body weight) for 30 days. A control group receives a placebo pellet [2].
    • Endpoint Analysis:
      • Quantify tumor multiplicity (number of tumors per mouse), incidence (percentage of mice with tumors), and volume.
      • Perform mutation analysis on tumor DNA (e.g., sequencing codon 12 of K-ras) to confirm genotype and assess if treatment affects mutation patterns [2].
  • Mechanistic Cell Culture Studies (FTI-Rho Hypothesis)

    • Cell Lines: Use Ras-transformed cell lines (e.g., Rat1/ras) and corresponding normal cells [5].
    • Intervention:
      • Treat cells with FTI-276 (e.g., 10 μM) or a control compound for 24-48 hours [5].
      • In separate experiments, transfert cells with plasmids expressing specifically prenylated forms of RhoB (e.g., geranylgeranylated RhoB-GG) [5].
    • Endpoint Analysis:
      • Assess phenotypic reversion by observing cell morphology.
      • Perform cell growth assays (e.g., soft agar for anchorage-independent growth).
      • Analyze cell cycle parameters and expression of inhibitors like p21WAF1.
      • Examine RhoB prenylation status via western blotting after cell fractionation [5].

Interpretation Guide

When evaluating data on FTI-276:

  • Confirm Ras Status: The specificity for "Ras-dependent oncogenicity" is relative. Always check the specific Ras isoform (H-, N-, or K-Ras) and its mutation status in the experimental models used [1] [4].
  • Consider Alternative Mechanisms: Strong antitumor efficacy in a K-Ras mutant model, even without complete inhibition of K-Ras prenylation, suggests contribution from alternative pathways like the RhoB-mediated mechanism [5] [4].
  • Evaluate Combination Potential: Given that K-Ras prenylation can be maintained by GGTase-I when FTase is inhibited, consider the potential of combining FTI-276 with a GGTI for a more comprehensive blockade [3] [4].

References

FTI-276 validation in p53 deleted cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on FTI-276 Efficacy

The table below consolidates key experimental findings from a pivotal study that validated FTI-276 in a p53-deleted cancer model [1].

Experimental Model Genetic Features Treatment Key Experimental Readouts Results & Conclusions

| Human lung carcinoma xenograft in nude mice | K-Ras oncogenic mutation; p53 deletion [1] | FTI-276 [1] | • Tumor volume/growth [1] • Inhibition of Ras processing in vivo [1] | Dose-dependent tumor growth blockade; effect correlated with inhibition of Ras farnesylation [1]. | | Human lung carcinoma xenograft in nude mice | No Ras mutations [1] | FTI-276 [1] | • Tumor volume/growth [1] | No significant tumor growth inhibition; demonstrates selectivity for Ras-dependent tumors [1]. | | NIH 3T3 cells | Transformed with ras oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | Inhibited oncogenic signaling and tumor growth [1]. | | NIH 3T3 cells | Transformed with raf oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | Did not inhibit signaling or growth; confirms action is upstream at Ras [1]. |

Detailed Experimental Protocol

The core validation study for FTI-276 used the following methodology [1]:

  • In Vivo Model: Established human lung carcinoma tumors in nude mice. The test group had tumors with both a K-Ras mutation and a p53 deletion.
  • Compound Administration: FTI-276 was administered to the mice. The specific dosage, route, and schedule for this experiment are detailed in the original 1995 paper.
  • Assessment of Efficacy:
    • Tumor Growth Measurement: Tumor size or volume was monitored over time to assess the impact of FTI-276 on growth.
    • Correlative Biology: The inhibition of tumor growth was correlated with the inhibition of Ras processing within the tumors, confirming the compound's mechanism of action in vivo.

Mechanism of Action and Signaling Pathway

FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal end of the K-Ras4B protein [2]. It acts as a highly potent and selective competitive inhibitor of farnesyltransferase (FTase) [2]. The diagram below illustrates the Ras signaling pathway and where FTI-276 intervenes.

G cluster_processing Ras Protein Processing & FTI-276 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RasGDP Ras-GDP (Inactive) Receptor->RasGDP GEF Activation RasGTP Ras-GTP (Active) RasGDP->RasGTP GDP/GTP Exchange Raf Raf RasGTP->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk ProGrowth Proliferation / Survival (Transformed Phenotype) Erk->ProGrowth RasProtein Newly Synthesized Ras Protein FTase Farnesyltransferase (FTase) RasProtein->FTase FarnesylatedRas Farnesylated Ras FTase->FarnesylatedRas ProcessedRas Membrane-Localized Processed Ras FarnesylatedRas->ProcessedRas ProcessedRas->RasGDP Enables Membrane Localization FTI276 FTI-276 Inhibitor FTI276->FTase  Inhibits

This mechanism is critically important in models with p53 deletion. p53 is a key tumor suppressor that can induce apoptosis (programmed cell death) in response to cellular stress [3] [4]. When p53 is lost, cancer cells are often more resistant to cell death. However, research on FTIs has shown that they can induce apoptosis and tumor regression even in the absence of functional p53, as demonstrated in transgenic mouse models [5]. This p53-independent apoptosis is a key reason for the efficacy of FTI-276 in p53-deleted models.

Key Insights for Researchers

  • Selectivity Profile: FTI-276 is noted for its high selectivity, with an IC50 of 0.5 nM for human FTase and >100-fold selectivity over the related enzyme geranylgeranyltransferase-I (GGTase-I) [2]. This reduces the potential for off-target effects.
  • Research Use Considerations: FTI-276 is the parent molecule of the ester prodrug FTI-277. The prodrug was designed to overcome potential thiol-based toxicity and may be more suitable for certain cell-based assays [2].
  • Broader Implication: The successful use of FTI-276 in a model featuring two of the most common genetic alterations in human cancer (K-Ras mutation and p53 deletion) suggests that farnesyltransferase inhibition could be a beneficial strategy for a broad spectrum of human cancers with aberrant Ras function [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

433.14938408 Da

Monoisotopic Mass

433.14938408 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

FTI 276

Dates

Last modified: 02-18-2024
1: Lantry LE, Zhang Z, Yao R, Crist KA, Wang Y, Ohkanda J, Hamilton AD, Sebti SM, Lubet RA, You M. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. 2000 Jan;21(1):113-6. PubMed PMID: 10607742.
2: Sun J, Qian Y, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion. Cancer Res. 1995 Oct 1;55(19):4243-7. PubMed PMID: 7671229.

Explore Compound Types